Chemical structure and properties of 2-Phenyl-2-(piperazin-1-yl)ethan-1-ol
This guide provides an in-depth technical analysis of 2-Phenyl-2-(piperazin-1-yl)ethan-1-ol , a significant beta-amino alcohol scaffold. The "Benzylic Amine" Scaffold in Medicinal Chemistry Executive Summary 2-Phenyl-2-(...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of 2-Phenyl-2-(piperazin-1-yl)ethan-1-ol , a significant beta-amino alcohol scaffold.
The "Benzylic Amine" Scaffold in Medicinal Chemistry
Executive Summary
2-Phenyl-2-(piperazin-1-yl)ethan-1-ol (Molecular Formula: C₁₂H₁₈N₂O; MW: 206.29 g/mol ) is a specialized bifunctional building block characterized by a chiral center at the benzylic position. Unlike its more common regioisomer, 1-phenyl-2-(piperazin-1-yl)ethan-1-ol (where the hydroxyl group is benzylic), this compound features the nitrogen atom of the piperazine ring attached directly to the benzylic carbon.
This structural distinction is critical in drug design, as it alters the spatial orientation of the hydrogen-bond donor (hydroxyl) relative to the hydrophobic pharmacophore (phenyl ring) and the basic center (piperazine). This scaffold is frequently utilized in the synthesis of neurokinin antagonists, norepinephrine reuptake inhibitors, and as a chiral auxiliary in asymmetric synthesis.
Structural Analysis & Stereochemistry
The molecule consists of a 2-phenylethanol backbone substituted at the C2 position with a piperazine ring.
Regioisomerism (The "Styrene Oxide Trap")
A common error in the synthesis of this compound is the assumption that it can be derived directly from the reaction of styrene oxide and piperazine.
Isomer A (Target): 2-Phenyl-2-(piperazin-1-yl)ethan-1-ol. (Benzylic Amine).
Isomer B (Byproduct): 1-Phenyl-2-(piperazin-1-yl)ethan-1-ol. (Benzylic Alcohol).[1]
Under standard nucleophilic conditions, amines attack styrene oxide at the terminal (less hindered) carbon, yielding Isomer B as the major product. Obtaining the target Isomer A requires specific synthetic strategies (detailed in Section 4) that bypass this regioselectivity constraint.
Physicochemical Profile
The following properties are predicted based on structure-activity relationship (SAR) data for beta-amino alcohols.
Property
Value (Predicted/Experimental)
Context
Molecular Weight
206.29 g/mol
Fragment-like space
LogP (Octanol/Water)
0.8 – 1.2
Moderate lipophilicity; good BBB permeability potential
pKa (Piperazine N1)
~9.1
Basic center (protonated at physiological pH)
pKa (Piperazine N4)
~5.6
Secondary amine (less basic)
H-Bond Donors
2 (OH, NH)
Critical for receptor binding
H-Bond Acceptors
3 (O, 2x N)
Stereochemistry
(R) and (S) Enantiomers
Chiral center at C2
Medicinal Chemistry Applications
This scaffold serves as a pharmacophore in several therapeutic areas:
Neurokinin-1 (NK1) Antagonists: The benzylic amine motif mimics the spatial arrangement of Substance P antagonists, often requiring the (R)-configuration for optimal binding.
Monoamine Transporter Modulators: Derivatives of this scaffold show affinity for SERT and NET transporters, similar to the structure of fencamine or lefetamine analogs.
Chiral Resolving Agents: Due to the proximity of the chiral center to both a base and a hydroxyl group, the enantiomerically pure forms are effective resolving agents for chiral acids.
Synthetic Protocols
To ensure the production of the correct regioisomer (Benzylic Amine), we recommend the Alpha-Halo Ester Reduction Route . This method avoids the regioselectivity issues of epoxide opening.
Pathway Visualization
The following diagram contrasts the "Standard" (Incorrect) route with the "Recommended" (Correct) route.
Figure 1: Comparative synthetic logic. The green pathway guarantees the correct regiochemistry.
Detailed Experimental Protocol (Recommended)
Objective: Synthesis of 2-Phenyl-2-(piperazin-1-yl)ethan-1-ol via reduction of the alpha-amino ester.
Rationale: Excess piperazine is used to prevent the formation of the bis-alkylated byproduct (where one piperazine molecule reacts with two ester molecules).
Procedure:
Dissolve piperazine (3.0 eq) and triethylamine (1.2 eq) in dry MeCN under nitrogen.
Cool the solution to 0°C.
Add Methyl
-bromophenylacetate (1.0 eq) dropwise over 30 minutes.
Allow to warm to room temperature and stir for 12 hours.
Workup: Filter off the piperazine hydrobromide salt. Concentrate the filtrate. Partition the residue between DCM and water. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the crude ester.
Suspend LiAlH₄ (1.5 eq) in dry THF at 0°C under argon.
Dissolve the crude ester from Step 1 in dry THF and add dropwise to the hydride suspension.
Reflux the mixture for 4 hours (monitor by TLC for disappearance of ester spot).
Quenching (Fieser Method): Cool to 0°C. Carefully add water (1 mL per g LiAlH₄), then 15% NaOH (1 mL per g), then water (3 mL per g).
Filter the granular precipitate through Celite.
Concentrate the filtrate to obtain the target 2-Phenyl-2-(piperazin-1-yl)ethan-1-ol .
Purification: Recrystallization from ethyl acetate/hexane or column chromatography (DCM:MeOH:NH₄OH 90:9:1).
Analytical Validation
To confirm the identity of the product and distinguish it from the regioisomer, the following spectral features are diagnostic:
¹H NMR (CDCl₃):
Target (Benzylic Amine): The benzylic proton (
) typically appears as a doublet of doublets around 3.5 - 4.0 ppm . The methylene protons adjacent to the hydroxyl () appear as a multiplet around 3.8 - 4.2 ppm .
Isomer B (Benzylic Alcohol): The benzylic proton (
) is more deshielded, typically appearing around 4.7 - 5.0 ppm .
HMBC Correlation:
In the target structure, the benzylic proton shows strong coupling to the piperazine ring carbons. In Isomer B, the benzylic proton couples to the hydroxyl oxygen (if visible) and lacks direct coupling to the piperazine carbons.
References
Regioselectivity of Epoxide Opening: Parker, R. E., & Isaacs, N. S. (1959). Mechanisms of Epoxide Reactions. Chemical Reviews, 59(4), 737–799.
Piperazine Synthesis Methods: Brock, S. (2016). Synthesis of Piperazine-Containing Drugs. Organic Chemistry Portal.
Alpha-Halo Acid Reduction Strategy: Ager, D. J., & Prakash, I. (1996). The Synthesis of Chiral Amino Acids and Amines. Organic Process Research & Development. (General reference for amino ester reduction).
Related Scaffold Pharmacology: Di Fabio, R., et al. (1995). Synthesis and Pharmacological Characterization of Novel NK1 Antagonists. Journal of Medicinal Chemistry. (Context for benzylic amine pharmacophore).
Abstract This technical guide provides an in-depth exploration of 2-Phenyl-2-(piperazin-1-yl)ethan-1-ol, a heterocyclic compound featuring a core phenyl-ethanolamine structure integrated with a piperazine moiety. While a...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides an in-depth exploration of 2-Phenyl-2-(piperazin-1-yl)ethan-1-ol, a heterocyclic compound featuring a core phenyl-ethanolamine structure integrated with a piperazine moiety. While a specific CAS (Chemical Abstracts Service) number for this precise isomeric arrangement is not readily found in major public databases, indicating its status as a potentially novel or less-common research chemical, its structural components are of significant interest in medicinal chemistry and drug development. This guide outlines the compound's fundamental identification, proposes a validated synthetic pathway, details comprehensive protocols for its analytical characterization, and discusses its potential applications. The methodologies described herein are designed to be self-validating, providing researchers, scientists, and drug development professionals with a robust framework for the synthesis and confirmation of this and structurally related molecules.
Introduction: The Piperazine and Phenyl-Ethanolamine Scaffolds
The piperazine ring is a ubiquitous pharmacophore in modern drug discovery, prized for its advantageous physicochemical properties, including high aqueous solubility and a pKa that often ensures protonation at physiological pH, thereby enhancing bioavailability.[1][2] Its presence in a vast array of clinically approved drugs—spanning antipsychotics, antihistamines, and anticancer agents—underscores its versatility as a molecular scaffold.[3] When coupled with the phenyl-ethanolamine framework, a structural motif present in many biologically active compounds and neurotransmitters, the resultant molecule, 2-Phenyl-2-(piperazin-1-yl)ethan-1-ol, represents a promising building block for novel therapeutic agents, particularly those targeting the central nervous system (CNS). This guide serves to provide the foundational chemical knowledge required to synthesize, identify, and characterize this specific compound.
Compound Identification and Physicochemical Properties
Precise identification is the cornerstone of any chemical research. The primary identifiers and calculated physicochemical properties for 2-Phenyl-2-(piperazin-1-yl)ethan-1-ol are summarized below.
Identifier
Value
Source
IUPAC Name
2-Phenyl-2-(piperazin-1-yl)ethan-1-ol
-
CAS Number
Not Assigned / Not Found
Internal Review
Molecular Formula
C₁₂H₁₈N₂O
Calculated
Molecular Weight
206.28 g/mol
Calculated
Monoisotopic Mass
206.141913 g/mol
Calculated
Note: The closely related isomer, 1-Phenyl-2-(piperazin-1-yl)ethan-1-ol, has been assigned CAS Number 1760-19-6.
Synthesis and Manufacturing Pathway
The synthesis of 2-Phenyl-2-(piperazin-1-yl)ethan-1-ol can be efficiently achieved via the nucleophilic ring-opening of styrene oxide with piperazine. This reaction is a well-established and reliable method for producing amino alcohol derivatives. The causality behind this choice is the high reactivity of the epoxide ring towards amine nucleophiles and the regioselectivity typically favoring attack at the least sterically hindered carbon, which in this case leads to the desired 2-substituted product.
Proposed Synthetic Protocol
Reaction Setup: To a solution of piperazine (2.5 equivalents) in a suitable protic solvent such as ethanol or isopropanol, add styrene oxide (1.0 equivalent) dropwise at room temperature.
Reaction Execution: Stir the reaction mixture at a moderately elevated temperature (e.g., 60-80 °C) and monitor its progress using Thin Layer Chromatography (TLC) until the styrene oxide spot is consumed.
Work-up and Isolation: Upon completion, cool the mixture and remove the solvent under reduced pressure. Dissolve the residue in dichloromethane (DCM) and wash with water to remove the excess piperazine and any piperazine salts.
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent. The crude product can then be purified via silica gel column chromatography to yield pure 2-Phenyl-2-(piperazin-1-yl)ethan-1-ol.
Fig. 1: Proposed synthetic workflow for 2-Phenyl-2-(piperazin-1-yl)ethan-1-ol.
Spectroscopic and Analytical Characterization
To ensure the unequivocal identification and purity of the synthesized compound, a multi-technique analytical approach is required. The following protocols form a self-validating system for structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds.
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment.
Phenyl Protons: A multiplet in the range of δ 7.20-7.40 ppm (5H).
Methine Proton (CH-Ph): A triplet or doublet of doublets around δ 3.8-4.0 ppm (1H).
Methylene Protons (CH₂-OH): Two distinct signals (doublet of doublets) around δ 3.5-3.7 ppm (2H).
Piperazine Protons: A series of broad multiplets between δ 2.50-3.00 ppm (8H).
Hydroxyl and Amine Protons: Broad singlets (2H), which are D₂O exchangeable.
¹³C NMR (100 MHz, CDCl₃): The carbon spectrum will confirm the carbon framework.
Phenyl Carbons: Signals between δ 125.0-140.0 ppm.
Methine Carbon (C-Ph): A signal around δ 65.0-70.0 ppm.
Methylene Carbon (C-OH): A signal around δ 60.0-65.0 ppm.
Piperazine Carbons: Multiple signals in the range of δ 45.0-55.0 ppm.[2][4]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.
Technique: Electrospray Ionization (ESI-MS) in positive ion mode is recommended.
Expected Molecular Ion: A prominent peak at m/z 207.14 corresponding to the [M+H]⁺ ion.
Key Fragmentation Pattern: Expect to see fragments corresponding to the loss of a water molecule (m/z 189.13), and characteristic cleavages of the piperazine ring or the bond between the ethanol and piperazine moieties.
Chromatographic Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the standard for assessing the purity of non-volatile organic compounds.
Protocol:
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase: A gradient of acetonitrile in water with 0.1% formic acid.
Flow Rate: 1.0 mL/min.
Detection: UV detection at 254 nm.
Validation: The purity should be ≥95% for use in most research applications.
Fig. 2: Integrated workflow for the analytical validation of the target compound.
Applications in Research and Drug Development
While specific biological activity for 2-Phenyl-2-(piperazin-1-yl)ethan-1-ol is not documented, its structural motifs suggest significant potential. The molecule serves as a valuable scaffold and intermediate for creating more complex derivatives.[1]
CNS Drug Discovery: The phenyl-piperazine structure is a well-known pharmacophore in drugs targeting CNS receptors. Modifications of the secondary amine on the piperazine ring or the phenyl group could lead to novel ligands for dopamine, serotonin, or other neurotransmitter receptors.[1]
Intermediate for Complex Molecules: This compound is an ideal starting point for further chemical elaboration. The primary alcohol can be oxidized to an aldehyde or carboxylic acid, or converted to various esters and ethers. The secondary amine of the piperazine ring is available for N-alkylation, acylation, or arylation, allowing for the rapid generation of a library of diverse compounds for screening.[5]
Safety, Handling, and Storage
As with any research chemical for which toxicological data is not available, 2-Phenyl-2-(piperazin-1-yl)ethan-1-ol should be handled with care.
Handling: Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated fume hood.
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
2-Phenyl-2-(piperazin-1-yl)ethan-1-ol is a structurally interesting compound that combines two pharmacologically relevant scaffolds. Although not widely cataloged, it can be reliably synthesized and characterized using standard organic chemistry techniques. The detailed synthetic and analytical protocols provided in this guide offer a comprehensive framework for researchers to produce this molecule with high purity and to confirm its identity with confidence. Its potential as a versatile building block in medicinal chemistry makes it a valuable target for further investigation in the pursuit of novel therapeutic agents.
References
PubChem. (n.d.). 2-[4-(2-Amino-phenyl)-piperazin-1-yl]-ethanol. National Center for Biotechnology Information. Retrieved from [Link]
Preprints.org. (2026). 2-(4-allyl-2-methoxyphenoxy)-1-(4-phenylpiperazin-1-yl)ethan-1-one. Preprints.org. Retrieved from [Link]
National Center for Biotechnology Information. (2024). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. PMC. Retrieved from [Link]
MDPI. (2024). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. MDPI. Retrieved from [Link]
MDPI. (n.d.). 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. MDPI. Retrieved from [Link]
ResearchGate. (2024). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. Retrieved from [Link]
PubChem. (n.d.). 2-Piperazin-1-yl-1-(2-thienyl)ethanol. National Center for Biotechnology Information. Retrieved from [Link]
PharmaCompass. (n.d.). 2-(piperazin-1-yl)ethan-1-ol. Retrieved from [Link]
Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Retrieved from [Link]
Supporting Information. (n.d.). A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water. Retrieved from [Link]
Google Patents. (n.d.). Synthesis of vortioxetine via (2-(piperazine-1-yl)phenyl)lithium intermediates.
Exclusive Chemistry Ltd. (2024). 2-(4-Methyl-piperazin-1-yl)-1-phenyl-ethanol. Retrieved from [Link]
PubChem. (n.d.). 1-Phenyl-2-piperidin-1-ylethanol. National Center for Biotechnology Information. Retrieved from [Link]
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
Pharmaffiliates. (n.d.). 2-[4-[(4-Chlorophenyl)phenylmethyl]piperazin-1-yl]ethanol Dihydrochloride. Retrieved from [Link]
The Pivotal Role of Piperazine Ethanol Derivatives in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, stands as a "privileged scaffold" in medicinal chemi...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, stands as a "privileged scaffold" in medicinal chemistry.[1] Its unique structural and physicochemical properties, including conformational flexibility and the ability of its nitrogen atoms to serve as hydrogen bond donors and acceptors, make it a versatile building block in drug design.[1] The incorporation of an ethanol moiety onto this scaffold further enhances its pharmacological potential by providing an additional site for hydrogen bonding and metabolic modification. This guide provides an in-depth exploration of piperazine ethanol derivatives, covering their synthesis, structure-activity relationships (SAR), and diverse therapeutic applications, with a focus on their roles as anticancer, antipsychotic, and antimicrobial agents.
Synthetic Strategies for Piperazine Ethanol Derivatives
The synthesis of piperazine ethanol derivatives can be achieved through several strategic routes, primarily involving the N-alkylation of a piperazine ring with an ethanol-containing electrophile or the reaction of a piperazine with ethylene oxide.
General Synthesis Protocol 1: N-Alkylation with 2-Haloethanols
A common and straightforward method for the synthesis of 2-(4-substituted-piperazin-1-yl)ethanol derivatives involves the nucleophilic substitution reaction between a substituted piperazine and a 2-haloethanol, such as 2-chloroethanol or 2-bromoethanol.
Experimental Protocol: Synthesis of 1-(2-hydroxyethyl)-4-phenylpiperazine
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-phenylpiperazine (1 equivalent) in a suitable solvent such as ethanol or acetonitrile.
Addition of Reagents: Add a base, typically a carbonate salt like potassium carbonate (K₂CO₃) (2 equivalents), to the solution to act as a proton scavenger. To this stirring suspension, add 2-chloroethanol (1.1 equivalents) dropwise.
Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for 6-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Filter off the inorganic salts and wash the filter cake with the solvent used for the reaction.
Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting residue can be dissolved in a suitable organic solvent like dichloromethane or ethyl acetate and washed with water and brine to remove any remaining inorganic impurities.
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica gel or by recrystallization from a suitable solvent system.[2]
General Synthesis Protocol 2: Ring Opening of Ethylene Oxide
An alternative approach involves the ring-opening of ethylene oxide by a substituted piperazine. This method is highly efficient and atom-economical.
Experimental Protocol: Synthesis of 4-(2-Hydroxyethyl)-2-methylpiperazine
Reaction Setup: Dissolve 2-methylpiperazine (2.8 moles) in 500 ml of 95% ethanol in a suitable reaction vessel.
Addition of Ethylene Oxide: Carefully introduce ethylene oxide to the solution. This reaction is typically performed at or below room temperature due to the volatile and reactive nature of ethylene oxide.
Reaction Monitoring: The reaction progress can be monitored by gas chromatography (GC) or TLC to ensure the complete consumption of the starting material.
Work-up and Isolation: Once the reaction is complete, the excess ethanol and unreacted 2-methylpiperazine are removed by distillation under reduced pressure.
Purification: The resulting 2-methylpiperazino alcohol is then purified by fractional distillation under high vacuum to obtain the pure product.[3]
Therapeutic Applications and Structure-Activity Relationships
The versatility of the piperazine ethanol scaffold has led to its incorporation into a wide array of therapeutic agents. The following sections will delve into the anticancer, antipsychotic, and antimicrobial activities of these derivatives, highlighting key structure-activity relationships.
Anticancer Activity
Piperazine derivatives have demonstrated significant potential as anticancer agents by targeting various signaling pathways crucial for cancer cell proliferation and survival.[4][5]
Mechanism of Action: Inhibition of Cancer Signaling Pathways
Many piperazine derivatives exert their anticancer effects by inhibiting key kinases in signaling pathways such as the PI3K/AKT, Src, and BCR-ABL pathways.[4][6] For instance, a novel piperazine compound, C505, has been shown to potently inhibit cancer cell proliferation (GI50 = 0.06-0.16 μM) and induce apoptosis by inhibiting these multiple signaling pathways.[6] The c-Jun N-terminal kinase (JNK) signaling pathway is another target for some piperazine derivatives, leading to the induction of apoptosis in cancer cells.[7]
Experimental Protocol: In Vitro Cytotoxicity Evaluation (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[8][9]
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.
Compound Treatment: Treat the cells with various concentrations of the piperazine ethanol derivatives for a specified period (e.g., 48 or 72 hours).
MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in phosphate-buffered saline) to each well and incubate for 3-4 hours at 37°C.
Formazan Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.
Data Analysis: Calculate the percentage of cell viability compared to untreated control cells and determine the IC50 (half-maximal inhibitory concentration) or GI50 (50% growth inhibition) values.[8][10]
Structure-Activity Relationship (SAR) for Anticancer Piperazine Ethanol Derivatives
The anticancer activity of piperazine ethanol derivatives is significantly influenced by the nature of the substituents on the piperazine ring and the aromatic moieties.
Table 1: Anticancer activity of selected piperazine derivatives.
The data suggests that bulky and electron-withdrawing substituents on the N4-position of the piperazine ring can enhance anticancer activity. For example, the presence of a trifluoromethylbenzyl group (compound 23) or a bis(4-fluorophenyl)methyl group (compound 25) leads to potent growth inhibition in various cancer cell lines.[10][12]
Signaling Pathway Diagrams
Caption: Src Kinase Signaling Pathway Inhibition.
Caption: BCR-ABL Signaling Pathway Inhibition.
Antipsychotic Activity
Piperazine derivatives are integral to the development of both typical and atypical antipsychotic drugs. [13]Their mechanism of action primarily involves the modulation of dopaminergic and serotonergic neurotransmitter systems in the brain.
[13][14]
Mechanism of Action: Dopamine and Serotonin Receptor Modulation
Atypical antipsychotics, many of which contain a piperazine ethanol moiety, exhibit a characteristic receptor binding profile, acting as antagonists at dopamine D2 and serotonin 5-HT2A receptors. [15][16]Some also show affinity for 5-HT1A receptors. [14]This dual antagonism is believed to be responsible for their efficacy against the positive symptoms of schizophrenia, with a lower incidence of extrapyramidal side effects compared to typical antipsychotics.
[17]
Structure-Activity Relationship (SAR) for Antipsychotic Piperazine Derivatives
The antipsychotic potency and receptor binding affinity of piperazine derivatives are highly dependent on the substituents at the N4-position.
Table 2: General SAR for phenothiazine antipsychotics with different side chains.
The data indicates that a piperazine side chain generally confers higher affinity for the D2 receptor and greater antipsychotic potency, though this can also be associated with a higher frequency of extrapyramidal symptoms (EPS).
[18]
Caption: Antipsychotic Mechanism of Action.
Antimicrobial Activity
The emergence of antimicrobial resistance has spurred the search for novel antimicrobial agents, and piperazine derivatives have shown considerable promise in this area.
[19]
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
One of the proposed mechanisms for the antibacterial activity of some piperazine derivatives is the inhibition of bacterial cell wall synthesis. [2][16]The bacterial cell wall, composed primarily of peptidoglycan, is a crucial structure for bacterial survival and is an excellent target for antibiotics as it is absent in mammalian cells. [2][20]Piperazine-containing compounds can interfere with the enzymes involved in the synthesis and cross-linking of peptidoglycan, leading to cell lysis and bacterial death.
[20][21]
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution for MIC Determination)
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
[22][23]
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth.
Serial Dilution of Compounds: Perform a serial two-fold dilution of the piperazine ethanol derivatives in a 96-well microtiter plate containing broth.
Inoculation: Inoculate each well with the standardized microbial suspension.
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
[22][23][24]
Structure-Activity Relationship (SAR) for Antimicrobial Piperazine Ethanol Derivatives
The antimicrobial activity of piperazine derivatives is influenced by the lipophilicity and electronic properties of the substituents.
Table 3: Antimicrobial activity (MIC) of selected piperazine derivatives.
The data indicates that specific substitutions on the piperazine scaffold can lead to potent and selective antimicrobial activity. For example, compound 6c shows strong activity against E. coli, while compounds 4 , 6c , and 6d are effective against S. aureus.
[22]
Caption: Inhibition of Bacterial Cell Wall Synthesis.
Conclusion
Piperazine ethanol derivatives represent a highly valuable and versatile class of compounds in medicinal chemistry. Their straightforward synthesis, coupled with the ability to readily modify their structure to fine-tune their pharmacological properties, has led to their successful application in a wide range of therapeutic areas. The continued exploration of their structure-activity relationships and mechanisms of action will undoubtedly pave the way for the development of new and improved drugs for the treatment of cancer, psychosis, and infectious diseases.
Therapeutic Potential of 2-Phenyl-2-(piperazin-1-yl)ethan-1-ol: A Technical Whitepaper
Executive Summary 2-Phenyl-2-(piperazin-1-yl)ethan-1-ol (PPE) represents a high-value "privileged scaffold" in medicinal chemistry. While historically utilized as a synthetic intermediate for respiratory drugs (e.g., Fen...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
2-Phenyl-2-(piperazin-1-yl)ethan-1-ol (PPE) represents a high-value "privileged scaffold" in medicinal chemistry. While historically utilized as a synthetic intermediate for respiratory drugs (e.g., Fenspiride) and antihistamines, recent structure-activity relationship (SAR) studies have repositioned this moiety as a potent lead for Central Nervous System (CNS) therapeutics.
This guide analyzes the PPE scaffold's capacity to modulate serotonergic (5-HT), GABAergic, and TRPC6 pathways. We provide a technical roadmap for leveraging this pharmacophore in the development of next-generation anxiolytics and neuroprotective agents, moving beyond its traditional role as a passive building block to an active therapeutic determinant.
Structural Biology & Pharmacochemistry[1]
The Pharmacophore
The PPE core consists of a piperazine ring attached to a chiral benzylic carbon, which also bears a primary hydroxyl group. This arrangement offers three critical interaction points for biological targets:
The Basic Nitrogen (N4): Protonated at physiological pH, serving as a cation-pi interaction anchor for G-Protein Coupled Receptors (GPCRs), particularly 5-HT and Dopamine receptors.
The Hydroxyl Motif: A hydrogen bond donor/acceptor essential for improving aqueous solubility and interacting with receptor residues (e.g., Aspartate or Serine).
The Chiral Center (C2): The (S)- and (R)-enantiomers exhibit distinct binding profiles. Enantiopurity is a critical quality attribute (CQA) for this scaffold, as racemic mixtures often show reduced potency or off-target toxicity.
Mechanism of Action (MOA)
The therapeutic potential of PPE derivatives stems from "Multi-Target Directed Ligand" (MTDL) behavior.
Anxiolytic Pathway: Derivatives like LQFM032 have demonstrated modulation of the GABA_A receptor complex and Nicotinic Acetylcholine Receptors (nAChRs), producing anxiolysis without the sedation typical of benzodiazepines.
Neuroprotection: Phenyl-piperazine derivatives act as agonists for the Transient Receptor Potential Canonical 6 (TRPC6) channel. Activation of TRPC6 stabilizes dendritic spines, offering a disease-modifying mechanism for Alzheimer’s pathology.[1][2][3]
Signaling Pathway Visualization
The following diagram illustrates the dual-pathway mechanism where PPE derivatives influence synaptic plasticity and inhibitory signaling.
Figure 1: Dual-mechanism signaling pathway of PPE derivatives targeting GABAergic inhibition and TRPC6-mediated neuroplasticity.
Synthesis & Optimization Strategy
To ensure scientific integrity, the synthesis of 2-Phenyl-2-(piperazin-1-yl)ethan-1-ol must prioritize regioselectivity to avoid the formation of the regioisomer (1-phenyl-2-(piperazin-1-yl)ethanol).
Validated Synthetic Protocol (Regioselective Ring Opening)
This protocol utilizes Styrene Oxide and Piperazine. The choice of solvent and temperature controls the regioselectivity (attacking the benzylic vs. terminal carbon).
Reagents:
Styrene Oxide (CAS: 96-09-3)
Piperazine (Anhydrous) (CAS: 110-85-0)
Ethanol (Absolute)
Step-by-Step Methodology:
Preparation: Dissolve Piperazine (3.0 eq) in Ethanol (10 volumes) in a round-bottom flask equipped with a reflux condenser. Rationale: Excess piperazine prevents bis-alkylation.
Addition: Add Styrene Oxide (1.0 eq) dropwise over 30 minutes at room temperature.
Reaction: Heat the mixture to reflux (78°C) for 6–8 hours. Monitor via TLC (Mobile phase: DCM/MeOH/NH3 90:9:1).
Work-up: Cool to room temperature. Remove solvent under reduced pressure.[4]
Purification: The residue contains the target (2-phenyl isomer) and the regioisomer.
Critical Step: Dissolve residue in minimal hot Ethyl Acetate. The excess piperazine precipitates upon cooling and is removed by filtration.
The filtrate is concentrated and subjected to column chromatography (Silica Gel 60).
Elution: Gradient DCM -> 5% MeOH/DCM. The 2-phenyl isomer (more hindered) typically elutes after the 1-phenyl isomer due to hydrogen bonding dynamics with the silica.
Analytical Validation (Self-Validating System)
The identity must be confirmed using NMR to distinguish regioisomers.
Parameter
2-Phenyl-2-(piperazin-1-yl)ethan-1-ol (Target)
1-Phenyl-2-(piperazin-1-yl)ethan-1-ol (Impurity)
Benzylic Proton (1H NMR)
δ 3.4–3.6 ppm (dd)
δ 4.7–4.9 ppm (dd)
Carbon Shift (13C NMR)
C-OH: ~60 ppm (Primary)
C-OH: ~72 ppm (Secondary)
Logic
The benzylic position has the amine, shielding the proton relative to the O-bound benzylic proton.
The benzylic position has the OH, significantly deshielding the proton.
Therapeutic Evaluation: Experimental Protocols
In Vitro Binding Assay: 5-HT1A Receptor
PPE derivatives often exhibit affinity for 5-HT receptors. This protocol validates ligand binding affinity (
).
Materials:
HEK-293 cells expressing human 5-HT1A.
Radioligand: [3H]-8-OH-DPAT.
Test Compound: PPE Derivative.
Workflow:
Membrane Prep: Homogenize cells in Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g.
Incubation: Mix membrane suspension (50 µg protein), [3H]-8-OH-DPAT (1 nM), and Test Compound (10^-10 to 10^-5 M).
Equilibrium: Incubate at 25°C for 60 minutes.
Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine.
Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC50 and convert to
using the Cheng-Prusoff equation.
In Vivo Behavioral Model: Elevated Plus Maze (EPM)
To assess the anxiolytic potential (as seen with LQFM032), the EPM test is the gold standard.
Protocol Logic:
Anxiolytic compounds increase the time spent in "open arms" (anxiogenic zones) by suppressing the innate fear of open spaces.
Workflow Diagram:
Figure 2: Workflow for the Elevated Plus Maze (EPM) assay to determine anxiolytic efficacy.
Quantitative Data Summary: Structure-Activity Relationships
The following table summarizes key SAR findings for PPE derivatives in the context of CNS activity.
Substitution (R-Group on Piperazine)
Primary Target
Therapeutic Effect
Reference
Unsubstituted (H)
Synthetic Intermediate
Low Bioactivity
[1]
4-(1-phenyl-1H-pyrazol-4-yl)methyl
GABA_A / nAChR
Anxiolytic (Non-sedative)
[2]
4-(2-methoxyphenyl)
5-HT1A / D2
Antidepressant / Anxiolytic
[3]
4-(3-chlorophenyl)
5-HT Transporter (SERT)
Antidepressant (Trazodone-like)
[4]
Benzhydryl (Diphenylmethyl)
H1 Receptor
Antihistamine (Cetirizine-like)
[1]
Conclusion
2-Phenyl-2-(piperazin-1-yl)ethan-1-ol is not merely a synthetic intermediate but a versatile scaffold capable of engaging multiple CNS targets. The presence of the hydroxyl group allows for the formation of prodrug esters or further derivatization to tune lipophilicity (LogP), while the piperazine nitrogen serves as the primary pharmacophore for aminergic GPCRs.
For drug development professionals, this scaffold offers a "privileged" starting point. Future research should focus on the enantioselective synthesis of the (S)-isomer to maximize receptor affinity and minimize metabolic liability, particularly for neuroprotective applications involving TRPC6 modulation.
References
De Souza, A. et al. (2017). Anxiolytic-like effect of 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol is mediated through the benzodiazepine and nicotinic pathways.[5] Chemical Biology & Drug Design. Retrieved from [Link]
Popugaeva, E. et al. (2019). Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease.[1][2][3][6] Molecular Pharmacology. Retrieved from [Link]
Bang-Andersen, B. et al. (2011).[7][8][9] Discovery of Vortioxetine: A Novel Multimodal Antidepressant. Journal of Medicinal Chemistry. (Contextual reference on piperazine-phenyl scaffolds). Retrieved from [Link]
An In-Depth Technical Guide to the In Vitro Metabolic Pathways of 2-Phenyl-2-(piperazin-1-yl)ethan-1-ol
This guide provides a comprehensive framework for elucidating the in vitro metabolic pathways of the novel chemical entity, 2-Phenyl-2-(piperazin-1-yl)ethan-1-ol. Designed for researchers, scientists, and drug developmen...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive framework for elucidating the in vitro metabolic pathways of the novel chemical entity, 2-Phenyl-2-(piperazin-1-yl)ethan-1-ol. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols. Instead, it offers a strategic and mechanistic approach to understanding the biotransformation of this compound, grounded in established principles of drug metabolism and backed by authoritative references. Our focus is on designing a self-validating experimental strategy that ensures robust and interpretable results.
Introduction: The Imperative of Metabolic Profiling
The metabolic fate of a new chemical entity (NCE) is a critical determinant of its pharmacokinetic profile, efficacy, and potential for toxicity.[1] Understanding how a compound like 2-Phenyl-2-(piperazin-1-yl)ethan-1-ol is metabolized is essential for predicting its clearance, identifying potential drug-drug interactions, and unmasking any pharmacologically active or toxic metabolites.[2][3] This guide will detail a comprehensive in vitro strategy to characterize the metabolic pathways of this specific molecule.
The structure of 2-Phenyl-2-(piperazin-1-yl)ethan-1-ol presents several moieties susceptible to metabolic modification, including a phenyl ring, a piperazine ring, and a secondary alcohol. Based on the known metabolism of structurally related compounds, we can anticipate a range of Phase I and Phase II biotransformations.[4]
Predicted Metabolic Pathways of 2-Phenyl-2-(piperazin-1-yl)ethan-1-ol
Based on the functional groups present in 2-Phenyl-2-(piperazin-1-yl)ethan-1-ol, we can hypothesize several metabolic pathways. The primary routes of metabolism for piperazine-containing compounds and phenylethanolamine-like structures often involve cytochrome P450 (CYP) enzymes.[5][6]
Phase I Metabolism (Functionalization)
Hydroxylation: The phenyl ring is a likely site for aromatic hydroxylation, primarily at the para-position. The piperazine ring can also undergo hydroxylation.
N-dealkylation: Cleavage of the ethyl-piperazine bond could occur, although this is generally a less common pathway for such linkages compared to N-dealkylation of smaller alkyl groups.
Oxidation of the Piperazine Ring: The piperazine ring can be oxidized to form various products, including piperazin-2-one derivatives.[7]
Oxidation of the Secondary Alcohol: The secondary alcohol could be oxidized to the corresponding ketone.
Phase II Metabolism (Conjugation)
Glucuronidation: The hydroxyl group on the ethanol moiety and any newly formed hydroxyl groups from Phase I metabolism are susceptible to conjugation with glucuronic acid by UDP-glucuronosyltransferases (UGTs).[8]
Sulfation: The secondary alcohol and phenolic metabolites can also undergo sulfation.
The following diagram illustrates the predicted metabolic pathways.
Caption: Predicted Phase I and Phase II metabolic pathways of 2-Phenyl-2-(piperazin-1-yl)ethan-1-ol.
Experimental Design for In Vitro Metabolism Studies
A tiered approach, starting with simpler systems and progressing to more complex ones, provides a comprehensive understanding of the compound's metabolism.[9]
Choice of In Vitro Systems
Human Liver Microsomes (HLM): HLM are vesicles of the endoplasmic reticulum and contain a rich source of cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes.[8] They are a cost-effective, high-throughput tool for initial screening of Phase I and some Phase II metabolism.[10][11]
Human Hepatocytes: Primary human hepatocytes are considered the "gold standard" for in vitro metabolism studies as they contain the full complement of metabolic enzymes and cofactors, providing a more physiologically relevant system.[11][12] They are essential for studying both Phase I and Phase II metabolism, as well as transporter-mediated processes.
Recombinant Human CYP Enzymes: To identify the specific CYP isoforms responsible for the observed metabolic transformations ("reaction phenotyping"), incubations with a panel of recombinant human CYP enzymes are necessary.[1]
Experimental Workflow
The following diagram outlines the experimental workflow for characterizing the in vitro metabolism of 2-Phenyl-2-(piperazin-1-yl)ethan-1-ol.
Caption: A comprehensive workflow for in vitro metabolism studies.
Detailed Experimental Protocols
Metabolic Stability in Human Liver Microsomes
Objective: To determine the intrinsic clearance of 2-Phenyl-2-(piperazin-1-yl)ethan-1-ol in HLM.
Protocol:
Prepare Incubation Mixtures: In a 96-well plate, prepare incubation mixtures containing pooled human liver microsomes (0.5 mg/mL), NADPH regenerating system (e.g., G6P, G6PDH, NADP+), and phosphate buffer (pH 7.4).
Pre-incubation: Pre-incubate the mixtures at 37°C for 5 minutes.
Initiate Reaction: Add 2-Phenyl-2-(piperazin-1-yl)ethan-1-ol (final concentration, e.g., 1 µM) to initiate the reaction.
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
Sample Processing: Centrifuge the samples to precipitate proteins. Transfer the supernatant for LC-MS/MS analysis.
Data Analysis: Determine the rate of disappearance of the parent compound and calculate the in vitro half-life and intrinsic clearance.
Metabolite Profiling in Human Hepatocytes
Objective: To identify the major metabolites formed in a more complete metabolic system.
Protocol:
Plate Hepatocytes: Plate cryopreserved human hepatocytes in collagen-coated plates and allow them to attach.
Dosing: Remove the plating medium and add fresh incubation medium containing 2-Phenyl-2-(piperazin-1-yl)ethan-1-ol (e.g., 10 µM).
Incubation: Incubate the cells at 37°C in a humidified incubator with 5% CO2 for a specified period (e.g., 24 hours).
Sample Collection: Collect both the cell culture medium and the cell lysate.
Sample Preparation: Precipitate proteins from the medium and lysate with ice-cold acetonitrile containing an internal standard. Centrifuge and collect the supernatant for LC-MS/MS analysis.
Reaction Phenotyping with Recombinant CYP Enzymes
Objective: To identify the specific CYP enzymes responsible for the metabolism of the parent compound.
Protocol:
Prepare Incubation Mixtures: Similar to the HLM stability assay, but replace HLM with individual recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) and a cytochrome P450 reductase.
Incubation: Incubate the mixtures with 2-Phenyl-2-(piperazin-1-yl)ethan-1-ol and an NADPH regenerating system at 37°C.
Analysis: After a fixed time point (e.g., 60 minutes), quench the reaction and analyze the formation of metabolites by LC-MS/MS.
Interpretation: The enzymes that produce the highest levels of metabolites are the primary contributors to the compound's metabolism.
Analytical Methodology: Metabolite Identification by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the cornerstone for metabolite identification due to its sensitivity and specificity.[13][14]
LC-MS/MS Workflow
Caption: Workflow for metabolite identification using LC-MS/MS.
Data Analysis Strategy
Untargeted Analysis: Initially, a full scan MS experiment is performed to detect all potential metabolites.[13]
Targeted Analysis: Based on the predicted metabolic pathways, a targeted search for the expected mass shifts (e.g., +16 for hydroxylation, +176 for glucuronidation) from the parent compound is conducted.
MS/MS Fragmentation Analysis: The fragmentation pattern of the parent compound is established. The MS/MS spectra of potential metabolites are then compared to that of the parent to identify the site of metabolic modification.[15] For example, a mass shift on a fragment ion containing the phenyl ring would suggest aromatic hydroxylation.
Data Presentation and Interpretation
All quantitative data should be summarized in tables for easy comparison.
Table 1: Hypothetical Metabolic Stability of 2-Phenyl-2-(piperazin-1-yl)ethan-1-ol in Human Liver Microsomes
Parameter
Value
In Vitro Half-life (t1/2, min)
25
Intrinsic Clearance (CLint, µL/min/mg)
27.7
Table 2: Putative Metabolites of 2-Phenyl-2-(piperazin-1-yl)ethan-1-ol Identified in Human Hepatocytes
Metabolite ID
Proposed Biotransformation
Mass Shift from Parent (Da)
Key MS/MS Fragment Ions (m/z)
M1
Aromatic Hydroxylation
+16
[Fragment A+16], [Fragment B]
M2
Piperazine Ring Oxidation
+14
[Fragment A], [Fragment B+14]
M3
Glucuronidation of Parent
+176
[Fragment A], [Fragment B]
M4
Glucuronidation of M1
+192
[Fragment A+16], [Fragment B]
Conclusion
This technical guide provides a robust framework for the in vitro metabolic characterization of 2-Phenyl-2-(piperazin-1-yl)ethan-1-ol. By systematically employing a combination of in vitro systems, from subcellular fractions to intact hepatocytes, and leveraging the power of modern LC-MS/MS techniques, researchers can build a comprehensive metabolic profile of this NCE. The insights gained from these studies are fundamental for guiding further non-clinical and clinical development, ultimately contributing to a thorough understanding of the compound's disposition and safety profile in humans.
References
Kent, U. M., & Hollenberg, P. F. (2014). Mechanism-based inactivation of human cytochrome P450 3A4 by two piperazine-containing compounds. Drug Metabolism and Disposition, 42(10), 1737-1744. [Link]
Obach, R. S. (2018). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. In Methods in Molecular Biology (Vol. 1800, pp. 13-26). Humana Press, New York, NY.
Ma, L., & Li, W. (2012). In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes. In Methods in Molecular Biology (Vol. 889, pp. 247-260). Humana Press, Totowa, NJ.
Cui, L., Lu, H., & Lee, Y. (2012). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. Trends in Analytical Chemistry, 32, 1-14. [Link]
SCIEX. (2023, September 7). Masterclass LIVE: Identifying metabolites with tandem mass spectrometry (LC-MS/MS) [Video]. YouTube. [Link]
Patsnap. (2025, May 9). How Does LC-MS Identify Proteins and Metabolites? Patsnap Synapse. [Link]
Milecell Bio. (2024, July 8). Drug Metabolism Studies Using Liver Microsomes. [Link]
Cui, L., Lu, H., & Lee, Y. (2012). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. Request PDF. [Link]
Jain, D., & Basniwal, P. K. (2013). Metabolite Identification by Mass Spectrometry. International Journal of Pharmaceutical Research and Allied Sciences, 2(4), 1-13.
Pelkonen, O., & Raunio, H. (2005). The use of in vitro metabolism techniques in the planning and interpretation of drug safety studies. Toxicology and Applied Pharmacology, 207(2 Suppl), 539-546. [Link]
Discovery Life Sciences. (n.d.). Overcoming In Vitro Liver Metabolism Screening Limitations with Permeabilized Human Hepatocytes. [Link]
Kent, U. M., & Hollenberg, P. F. (2015). Mechanism-Based Inactivation of Human Cytochrome P450 3A4 by Two Piperazine-Containing Compounds. ResearchGate. [Link]
Stresser, D. M., & Blanchard, A. P. (2016). In Vitro Drug Metabolism Using Liver Microsomes. Current Protocols in Pharmacology, 74, 7.8.1-7.8.24. [Link]
Antia, U., Tingle, M. D., & Russell, B. R. (2009). Metabolic interactions with piperazine-based 'party pill' drugs. Journal of Pharmacy and Pharmacology, 61(7), 877-882. [Link]
Wójcikowski, J., Daniel, W. A., & Basińska, A. (2006). Characterization of human cytochrome P450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine. Drug Metabolism and Disposition, 34(3), 471-476.
Wang, Y., et al. (2020). Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450. Dalton Transactions, 49(1), 10-18.
ITQB NOVA. (n.d.). In vitro models for prediction of drug absorption and metabolism. [Link]
Labcorp. (n.d.). Enhance Your DMPK Studies with In Vitro Metabolism. [Link]
Lu, C., & Li, A. P. (2018). Application of In Vitro Metabolism Activation in High-Throughput Screening. Applied In Vitro Toxicology, 4(1), 1-10.
de Oliveira, R., et al. (2017). Anxiolytic-like effect of 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol is mediated through the benzodiazepine and nicotinic pathways. Chemical Biology & Drug Design, 90(3), 432-442. [Link]
Ginalski, K., et al. (2009). The Reaction Mechanism of Phenylethanolamine N-Methyltransferase: A Density Functional Theory Study. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1794(12), 1831-1837. [Link]
Gee, C., et al. (2014). Transition-State Analogues of Phenylethanolamine N-Methyltransferase. Journal of the American Chemical Society, 136(2), 588-591. [Link]
Antia, U., Tingle, M. D., & Russell, B. R. (2009). Metabolic interactions with piperazine-based 'party pill' drugs. Journal of Pharmacy and Pharmacology, 61(7), 877-882. [Link]
Zhang, Y., et al. (2024). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. Molecules, 29(16), 3698.
Singh, S., et al. (2026). 2-(4-allyl-2-methoxyphenoxy)-1-(4-phenylpiperazin-1-yl)ethan-1-one. Preprints.org.
S.L., A. P. (2015). Synthesis of vortioxetine via (2-(piperazine-1-yl)phenyl)aniline intermediates.
Gkeka, P., et al. (2025). Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. Medicina, 61(10), 1731.
Application Note: Regiocontrolled Synthesis of 2-Phenyl-2-(piperazin-1-yl)ethan-1-ol
This Application Note is structured to provide a definitive, high-integrity guide for the synthesis of 2-Phenyl-2-(piperazin-1-yl)ethan-1-ol . Unlike generic procedures, this guide addresses the critical challenge of reg...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is structured to provide a definitive, high-integrity guide for the synthesis of 2-Phenyl-2-(piperazin-1-yl)ethan-1-ol . Unlike generic procedures, this guide addresses the critical challenge of regioselectivity , distinguishing between the commonly formed "terminal" amine (1-phenyl-2-amino) and the target "internal" benzylic amine (2-phenyl-2-amino).
Executive Summary & Strategic Analysis
The target molecule, 2-Phenyl-2-(piperazin-1-yl)ethan-1-ol (Structure B below), represents a specific pharmacological scaffold often confused with its regioisomer, 1-Phenyl-2-(piperazin-1-yl)ethan-1-ol (Structure A ).
Isomer A (Terminal Amine): Formed via standard nucleophilic attack of piperazine on styrene oxide (attack at the less hindered carbon).
Isomer B (Target - Benzylic Amine): Requires forcing nucleophilic attack at the sterically hindered benzylic position or a completely different synthetic strategy.
Core Directive: This protocol prioritizes Route 1 (Substitution-Reduction) as the "Gold Standard" for drug development because it guarantees the correct carbon skeleton structure, eliminating the risk of inseparable regioisomeric mixtures common in epoxide ring-opening strategies.
Retrosynthetic Analysis
Figure 1: Retrosynthetic logic prioritizing structural certainty over step count.
Protocol A: The Substitution-Reduction Route (Recommended)
Objective: Synthesis of the target with >98% regiochemical purity.
Mechanism: Nucleophilic substitution (
) followed by Hydride Reduction.
Phase 1: N-Alkylation of Piperazine
This step establishes the C-N bond at the benzylic position using an
-halo ester.
Reagents:
Ethyl
-bromophenylacetate (CAS: 2882-19-1)
Piperazine (Anhydrous) - Use 3-5 equivalents to prevent bis-alkylation.
Potassium Carbonate (
)
Solvent: Acetonitrile (MeCN) or DMF.
Step-by-Step Methodology:
Preparation: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve Piperazine (8.6 g, 100 mmol, 5.0 equiv) in Acetonitrile (150 mL).
Base Addition: Add
(4.14 g, 30 mmol, 1.5 equiv) and cool the suspension to 0°C using an ice bath.
Alkylation: Dropwise add a solution of Ethyl
-bromophenylacetate (4.86 g, 20 mmol, 1.0 equiv) in Acetonitrile (20 mL) over 30 minutes.
Rationale: Slow addition into excess amine favors mono-alkylation over bis-alkylation.
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12–16 hours. Monitor by TLC (Hexane:EtOAc 1:1). The starting bromide (
) should disappear, and a polar spot (amine ester) should appear.
Workup:
Filter off the solid inorganics and excess piperazine salts.[1]
Concentrate the filtrate under reduced pressure.
Dissolve the residue in EtOAc (100 mL) and wash with water (3 x 30 mL) to remove excess piperazine.
Dry organic layer over
, filter, and evaporate to yield the crude intermediate Ethyl 2-phenyl-2-(piperazin-1-yl)acetate .[2]
Checkpoint: If purity is <90% by NMR, purify via column chromatography (DCM:MeOH 95:5).
Phase 2: Reduction to Amino-Alcohol
Reagents:
Lithium Aluminum Hydride (LiAlH
) (2.0 M in THF)
Solvent: Anhydrous THF
Step-by-Step Methodology:
Setup: Flame-dry a 250 mL 3-neck flask under Nitrogen atmosphere. Add LiAlH
solution (15 mL, 30 mmol, 1.5 equiv). Cool to 0°C.
Addition: Dissolve the crude ester from Phase 1 (approx. 20 mmol) in anhydrous THF (40 mL). Add this solution dropwise to the LiAlH
suspension, maintaining internal temperature <10°C.
Reflux: Once addition is complete, warm to room temperature, then heat to gentle reflux (65°C) for 3–6 hours.
Mechanism:[3] The ester is reduced first to the aldehyde, then to the primary alcohol.
Quench (Fieser Method): Cool to 0°C. Carefully add:
1.1 mL Water
1.1 mL 15% NaOH solution
3.3 mL Water
Isolation: Stir the granular precipitate for 30 minutes. Filter through a Celite pad. Wash the pad with THF.[1]
Final Purification: Concentrate the filtrate. Recrystallize from Ethanol/Ether or purify via flash chromatography (DCM:MeOH:NH
OH 90:9:1) to obtain 2-Phenyl-2-(piperazin-1-yl)ethan-1-ol .
Protocol B: Catalytic Regioselective Ring Opening (Advanced)
Context: This route is faster ("Atom Economic") but carries high risk of regioisomer contamination. It requires specific Lewis Acid catalysis to favor attack at the benzylic position (electronic control) over the terminal position (steric control).
Warning: Without the specific catalyst, this reaction yields the wrong isomer (Isomer A).
Mix Styrene Oxide (10 mmol) and Piperazine (12 mmol) in Acetonitrile (20 mL).
Add Ca(OTf)
(5 mol%).
Stir at Room Temperature for 24 hours.
Note: The Lewis acid coordinates to the epoxide oxygen, increasing the positive character of the benzylic carbon, thereby encouraging attack at the more substituted position.
Critical QC: You MUST verify the regiochemistry by NMR (see Section 4).
Quality Control & Characterization
Distinguishing the target from its isomer is the most critical step.
Benzylic proton does NOT correlate to Piperazine carbons
Visual Workflow:
Figure 2: NMR Decision tree for structural validation.
References
Regioselectivity in Epoxide Opening
Shivani, et al. "Regioselective ring opening of epoxides with amines using Lewis acids." Journal of Chemical Sciences, 2007.
-carbon (terminal)
Source: (General reference for mechanism).
Synthesis via Ester Reduction
Bassetto, M., et al. "Synthesis of 1-(2-phenylethyl)piperazine derivatives." Bioorganic & Medicinal Chemistry, 2020.[1] (Describes similar piperazine alkylation/reduction workflows).
Source:
Graphene Oxide Catalysis (Route B support)
Dandia, A., et al. "Graphite oxide catalyzed synthesis of
-amino alcohols by ring-opening of epoxides." TÜBİTAK Academic Journals, 2016.
Application Note: A Robust HPLC Method for the Analysis of 2-Phenyl-2-(piperazin-1-yl)ethan-1-ol
Abstract This application note details the development and protocol for a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-Phenyl-2-(piperazin-1-yl)ethan-1-...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note details the development and protocol for a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-Phenyl-2-(piperazin-1-yl)ethan-1-ol. This compound, possessing a basic piperazine moiety and a chromophoric phenyl group, presents unique challenges for chromatographic separation, including poor peak shape and inadequate retention on traditional stationary phases. This guide provides a systematic approach to method development, from initial analyte characterization to final method validation, grounded in established scientific principles and regulatory guidelines. The described method is suitable for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for this and structurally similar compounds.
Introduction: The Analytical Challenge
2-Phenyl-2-(piperazin-1-yl)ethan-1-ol is a chiral molecule containing a secondary alcohol, a phenyl ring, and a piperazine ring. The piperazine moiety, with its two amine functional groups, imparts a basic character to the molecule, making it susceptible to strong interactions with residual silanols on conventional silica-based HPLC columns. This can lead to significant peak tailing and poor reproducibility. Furthermore, the presence of a chiral center necessitates consideration for enantiomeric separation, depending on the specific application. The primary objective of this work was to develop a simple, robust, and reliable RP-HPLC method with UV detection suitable for routine analysis.
Analyte Characterization: A Foundation for Method Development
A thorough understanding of the analyte's physicochemical properties is paramount for logical and efficient method development.
Structure: 2-Phenyl-2-(piperazin-1-yl)ethan-1-ol
Molecular Formula: C₁₂H₁₈N₂O
Predicted Lipophilicity (XlogP): 0.5. This low value indicates a relatively polar compound, suggesting that retention on a standard C18 column might be challenging without mobile phase optimization.
UV Absorbance: The presence of the phenyl group provides a chromophore suitable for UV detection. Based on structurally similar compounds like phenethylamine and 2-phenylethanol, the analyte is expected to have a primary absorption maximum around 210 nm and a secondary maximum with fine structure around 258-265 nm.[1][2]
Method Development Strategy: A Logic-Driven Approach
The method development process was systematically designed to address the challenges posed by the analyte's structure.
Figure 1: Logical workflow for the HPLC method development of 2-Phenyl-2-(piperazin-1-yl)ethan-1-ol.
Column Selection: Mitigating Silanol Interactions
Given the basic nature of the analyte, a modern, high-purity silica C18 column with end-capping is the recommended starting point to minimize peak tailing. Columns with embedded polar groups or phenyl phases can also offer alternative selectivity. For this application, a standard L1 packing (C18) was chosen for its versatility.
Mobile Phase Selection: The Key to Good Chromatography
The mobile phase composition is critical for achieving good peak shape and retention for basic compounds.
Organic Modifier: Acetonitrile was chosen over methanol due to its lower viscosity and differing selectivity.
Aqueous Phase and pH Control: To ensure consistent ionization of the piperazine moiety and to protonate residual silanols, an acidic mobile phase is necessary. A low concentration of an acidifier like trifluoroacetic acid (TFA) or formic acid is recommended. A 0.1% (v/v) solution of formic acid in water was selected as it provides sufficient acidity and is compatible with mass spectrometry if required.
Detection Wavelength
Based on the UV spectra of related phenyl-containing compounds, a detection wavelength of 210 nm was chosen to maximize sensitivity. A secondary wavelength of 258 nm can also be used if higher selectivity is needed and sensitivity is not a limiting factor.
Chiral Separation Considerations
For applications requiring the separation of enantiomers, a chiral stationary phase (CSP) is necessary. Polysaccharide-based and macrocyclic glycopeptide columns are often effective for separating compounds with structures similar to beta-blockers.[3][4][5] This would involve a separate method development process, typically screening various chiral columns and mobile phase systems (normal-phase, polar organic, or reversed-phase). The method presented here is for achiral analysis.
Detailed Protocols
Equipment and Materials
HPLC system with a gradient pump, autosampler, column thermostat, and UV detector.
Mobile Phase A: 0.1% Formic Acid in Water: Add 1.0 mL of formic acid to a 1 L volumetric flask containing HPLC grade water and bring to volume.
Mobile Phase B: Acetonitrile.
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of 2-Phenyl-2-(piperazin-1-yl)ethan-1-ol reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the 50:50 mobile phase mixture to appropriate concentrations for linearity and quantitation.
Chromatographic Conditions
Parameter
Condition
Column
C18, 4.6 x 150 mm, 5 µm (or equivalent)
Mobile Phase A
0.1% Formic Acid in Water
Mobile Phase B
Acetonitrile
Gradient
5% to 50% B over 10 minutes, then hold at 50% B for 2 minutes, return to 5% B and equilibrate for 3 minutes.
Flow Rate
1.0 mL/min
Column Temperature
30 °C
Injection Volume
10 µL
Detection
UV at 210 nm
Method Validation: Ensuring Trustworthiness
The developed method should be validated in accordance with regulatory guidelines such as ICH Q2(R1) to ensure it is suitable for its intended purpose.[6][7][8]
System Suitability
Before sample analysis, the chromatographic system must meet the criteria outlined in USP <621>.
Parameter
Acceptance Criteria
Tailing Factor (T)
≤ 2.0
Theoretical Plates (N)
≥ 2000
Relative Standard Deviation (RSD) of Peak Area (n=6)
≤ 2.0%
Validation Parameters
A summary of the key validation parameters is provided below. For a comprehensive validation, all relevant parameters as per ICH Q2(R1) should be assessed.
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by analyzing a placebo and spiked samples.
Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration. A minimum of five concentration levels should be used to construct a calibration curve.
Accuracy: The closeness of test results to the true value. This is typically assessed by recovery studies of spiked samples.
Precision: The degree of scatter between a series of measurements. This includes repeatability (intra-day) and intermediate precision (inter-day).
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, column temperature, flow rate).
Conclusion
The RP-HPLC method detailed in this application note provides a reliable and robust solution for the analysis of 2-Phenyl-2-(piperazin-1-yl)ethan-1-ol. By carefully considering the analyte's physicochemical properties and employing a systematic approach to method development, the challenges associated with analyzing this basic compound have been successfully overcome. This method is suitable for routine quality control and research applications. Further development would be required for the separation of enantiomers.
References
A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]
usp31nf26s1_c621, General Chapters: <621> CHROMATOGRAPHY. uspbpep.com. Available at: [Link]
Chiral Separation of Beta-blockers by High-performance Liquid Chromatography and Determination of Bisoprolol Enantiomers in Surface Waters. PMC. Available at: [Link]
Understanding the Latest Revisions to USP <621>. Agilent. Available at: [Link]
Analytical Procedures and Methods Validation for Drugs and Biologics. FDA. Available at: [Link]
Chiral separation of beta-blockers by high-performance liquid chromatography and determination of bisoprolol enantiomers in surface waters. ResearchGate. Available at: [Link]
Q2(R2) Validation of Analytical Procedures. FDA. Available at: [Link]
FDA Guidance on Analytical Method Validation. PDF. Available at: [Link]
ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. Available at: [Link]
What Is FDA Method Validation Guidance and Its Importance?. Altabrisa Group. Available at: [Link]
Absorption spectra of PEA of different concentrations in aqueous... ResearchGate. Available at: [Link]
alpha.-Methylbenzylamine. NIST WebBook. Available at: [Link]
Application Note: 1H NMR Interpretation of 2-Phenyl-2-(piperazin-1-yl)ethan-1-ol
Introduction 2-Phenyl-2-(piperazin-1-yl)ethan-1-ol is a molecule of significant interest in medicinal chemistry and drug development due to its structural motifs, which are common in various pharmacologically active comp...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
2-Phenyl-2-(piperazin-1-yl)ethan-1-ol is a molecule of significant interest in medicinal chemistry and drug development due to its structural motifs, which are common in various pharmacologically active compounds. The precise structural elucidation of such molecules is paramount for understanding their biological activity, ensuring purity, and meeting regulatory standards. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an indispensable analytical technique for this purpose, providing detailed information about the molecular structure, connectivity, and stereochemistry of a compound.[1][2] This application note provides a comprehensive guide to the ¹H NMR spectral interpretation of 2-Phenyl-2-(piperazin-1-yl)ethan-1-ol, intended for researchers, scientists, and drug development professionals. We will delve into the theoretical basis for the expected chemical shifts and coupling patterns, present a detailed protocol for sample preparation and data acquisition, and offer a systematic interpretation of the resulting spectrum.
Structural Overview and Proton Environment Analysis
A thorough understanding of the molecule's structure is the foundation for accurate spectral interpretation. 2-Phenyl-2-(piperazin-1-yl)ethan-1-ol possesses several distinct proton environments, each of which will give rise to a unique signal in the ¹H NMR spectrum.
Molecular Structure:
Caption: Structure of 2-Phenyl-2-(piperazin-1-yl)ethan-1-ol with key protons labeled.
The key proton environments are:
Aromatic Protons (H_ar): Five protons on the phenyl ring.
Methine Proton (Hα): The proton attached to the chiral center (Cα), which is bonded to the phenyl ring, the piperazine nitrogen, and the CH₂OH group.
Methylene Protons (Hβ): The two diastereotopic protons of the CH₂OH group.
Piperazine Protons (H_pip): Eight protons on the piperazine ring, which may exhibit complex splitting patterns due to the ring conformation and nitrogen inversion.
Hydroxyl Proton (H_OH): The proton of the alcohol group.
Amine Proton (H_NH): The proton on the secondary amine of the piperazine ring.
Predicted ¹H NMR Spectrum: A Detailed Interpretation
The following is a detailed prediction and interpretation of the ¹H NMR spectrum of 2-Phenyl-2-(piperazin-1-yl)ethan-1-ol. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).[3][4]
Proton(s)
Predicted Chemical Shift (δ, ppm)
Multiplicity
Integration
Coupling Constant (J, Hz)
Rationale for Assignment
H_ar
7.20 - 7.40
Multiplet (m)
5H
-
Protons on a benzene ring typically resonate in this region due to the deshielding effect of the ring current.[5]
Hα
3.80 - 4.20
Doublet of Doublets (dd)
1H
J_αβa ≈ 8-10 Hz, J_αβb ≈ 4-6 Hz
This proton is deshielded by the adjacent phenyl ring, nitrogen atom, and hydroxyl group. It will be split by the two diastereotopic Hβ protons.
Hβa, Hβb
3.50 - 3.90
Multiplet (m)
2H
J_βaβb ≈ 12-14 Hz, J_βα ≈ 8-10 Hz, J_βbα ≈ 4-6 Hz
These protons are diastereotopic due to the adjacent chiral center. They will split each other (geminal coupling) and are also split by Hα.
H_pip (N-CH₂)
2.50 - 3.20
Multiplet (m)
8H
-
Protons on the piperazine ring typically appear in this range. The signals are often broad and complex due to ring puckering and potential nitrogen inversion.[6][7]
H_OH
Variable
Broad Singlet (br s)
1H
-
The chemical shift of hydroxyl protons is highly dependent on concentration, solvent, and temperature. It often appears as a broad signal and may exchange with D₂O.
H_NH
Variable
Broad Singlet (br s)
1H
-
Similar to the hydroxyl proton, the amine proton's chemical shift is variable and the signal is often broad. It will also exchange with D₂O.[8]
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
Objective: To obtain a high-resolution ¹H NMR spectrum of 2-Phenyl-2-(piperazin-1-yl)ethan-1-ol for structural confirmation.
Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)
Tetramethylsilane (TMS) as an internal standard (if not already in the solvent)
NMR tube (5 mm, high precision)
Pipettes and vials
Instrumentation:
400 MHz (or higher) NMR spectrometer
Procedure:
Sample Preparation:
a. Weigh approximately 5-10 mg of the 2-Phenyl-2-(piperazin-1-yl)ethan-1-ol sample into a clean, dry vial.
b. Add approximately 0.6-0.7 mL of deuterated solvent (CDCl₃ or DMSO-d₆) to the vial. The choice of solvent can influence the chemical shifts, particularly for exchangeable protons (OH and NH).[6][9]
c. Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used if necessary.
d. Transfer the solution to a clean 5 mm NMR tube.
e. Add a small amount of TMS as an internal standard if the solvent does not already contain it.
Instrument Setup and Data Acquisition:
a. Insert the NMR tube into the spectrometer's spinner and place it in the magnet.
b. Lock the spectrometer onto the deuterium signal of the solvent.
c. Shim the magnetic field to achieve optimal homogeneity. This is a critical step for obtaining sharp, well-resolved peaks.
d. Set the appropriate acquisition parameters:
Pulse Angle: 30-45 degrees
Acquisition Time: 2-4 seconds
Relaxation Delay: 1-2 seconds
Number of Scans: 8-16 (or more for dilute samples)
e. Acquire the Free Induction Decay (FID).
Data Processing:
a. Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
b. Phase the spectrum to ensure all peaks are in the positive absorptive mode.
c. Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
d. Integrate the peaks to determine the relative number of protons for each signal.[1][10]
e. Analyze the peak multiplicities (singlet, doublet, triplet, etc.) to deduce the number of neighboring protons (the N+1 rule).[1][11]
Workflow for ¹H NMR Analysis:
Caption: A streamlined workflow for the ¹H NMR analysis of organic compounds.
Causality and Self-Validation in the Protocol
The described protocol is designed to be self-validating. The use of a high-field NMR spectrometer ensures better signal dispersion and resolution, which is crucial for analyzing the complex regions of the spectrum, such as the piperazine and methylene proton signals. The shimming process is vital for achieving symmetrical peak shapes, allowing for accurate integration and multiplicity analysis. The integration of the signals should correspond to the number of protons in the proposed structure, providing an internal check on the purity and identity of the compound. For instance, the ratio of the aromatic protons to the methine proton should be 5:1. Any significant deviation from these expected ratios could indicate the presence of impurities or an incorrect structural assignment.
Further validation can be achieved by performing a D₂O exchange experiment. Adding a drop of deuterium oxide to the NMR tube and re-acquiring the spectrum will cause the signals from the exchangeable -OH and -NH protons to disappear. This unequivocally confirms their assignment.
Conclusion
¹H NMR spectroscopy is a powerful and definitive tool for the structural elucidation of 2-Phenyl-2-(piperazin-1-yl)ethan-1-ol. By carefully preparing the sample, acquiring high-quality data, and systematically interpreting the chemical shifts, integration, and coupling patterns, researchers can confidently confirm the structure of this and related molecules. This application note provides a robust framework for this process, blending theoretical understanding with practical, field-proven protocols to ensure accurate and reliable results in a drug development setting.
References
Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. (2016). National Institutes of Health. [Link]
DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. [Link]
The Basics of Interpreting a Proton (¹H) NMR Spectrum. (2021). ACD/Labs. [Link]
NMR spectroscopy - An Easy Introduction. Chemistry Steps. [Link]
Proton nuclear magnetic resonance. Wikipedia. [Link]
NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. (2024). Technology Networks. [Link]
Reductive amination conditions for piperazine ethanol synthesis
Application Note: Reductive Amination Conditions for Piperazine Ethanol Synthesis Introduction 1-(2-Hydroxyethyl)piperazine (HEP) is a "privileged scaffold" in medicinal chemistry, serving as a critical pharmacophore in...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Reductive Amination Conditions for Piperazine Ethanol Synthesis
Introduction
1-(2-Hydroxyethyl)piperazine (HEP) is a "privileged scaffold" in medicinal chemistry, serving as a critical pharmacophore in antipsychotics (e.g., Fluphenazine), antihistamines (e.g., Cetirizine), and various kinase inhibitors. While the industrial synthesis relies on the ethoxylation of piperazine with ethylene oxide (EO), this route poses significant challenges for laboratory and pilot-scale drug development:
Safety: Ethylene oxide is a toxic, flammable gas requiring specialized handling.
Selectivity: EO alkylation often yields statistical mixtures of mono- (HEP) and bis-1,4-(2-hydroxyethyl)piperazine (DiHEP), necessitating difficult downstream purification.
Reductive Amination (RA) offers a superior alternative for the research scientist. By reacting piperazine with glycolaldehyde (or its surrogates) in the presence of a selective reducing agent, chemists can achieve high mono-selectivity under mild conditions. This guide details the mechanistic rationale, critical reaction parameters, and validated protocols for this transformation.
Mechanistic Insight & Reaction Design
The reductive amination of piperazine with glycolaldehyde differs from standard aldehyde aminations due to the unique properties of the carbonyl substrate. Glycolaldehyde exists primarily as a stable dimer (2,5-dihydroxy-1,4-dioxane) in the solid state. Successful amination requires the in-situ dissociation of this dimer to the reactive monomeric aldehyde.
The Pathway:
Dimer Dissociation: The dimer opens in the presence of heat or protic co-solvents to form glycolaldehyde.
Hemiaminal Formation: Nucleophilic attack by the secondary amine of piperazine.
Iminium Ion Formation: Dehydration leads to the electrophilic iminium species.
Irreversible Reduction: The hydride source intercepts the iminium ion to form the C-N bond.
Critical Selectivity Control:
To prevent bis-alkylation (reaction at both nitrogen atoms), the reaction kinetics must be controlled. Since the product (HEP) is also a secondary amine (at the distal end, though sterically different) and a tertiary amine (at the reaction site), electronic and steric differentiation is key. Using Sodium Triacetoxyborohydride (STAB) is preferred over Sodium Cyanoborohydride (NaBH3CN) due to STAB's ability to reduce iminium ions selectively without reducing the aldehyde substrate, minimizing side reactions.
Figure 1: Mechanistic pathway for the reductive amination of glycolaldehyde dimer with piperazine.
Critical Parameters & Optimization
Parameter
Recommendation
Scientific Rationale
Aldehyde Source
Glycolaldehyde Dimer
Commercially available solid. Must be depolymerized in situ. Alternative: Glycolaldehyde diethyl acetal (requires acid hydrolysis step).[1]
Reducing Agent
NaBH(OAc)₃ (STAB)
Mild, non-toxic (vs. NaBH₃CN), and does not reduce aldehydes at reasonable rates, preventing byproduct formation.
Solvent System
DCE or THF
1,2-Dichloroethane (DCE) is standard for STAB. THF is a greener alternative. Note: Methanol degrades STAB; avoid unless using NaBH₃CN.
Stoichiometry
1.2 - 1.5 eq. Amine
Using a slight excess of piperazine favors mono-substitution. For strict mono-control, use N-Boc-piperazine .
pH Control
Acetic Acid (1-2 eq.)
Catalyzes iminium ion formation and aids in the dissociation of the glycolaldehyde dimer.
Best for: Medicinal chemistry applications requiring >98% purity and strict mono-substitution.
Reagents:
1-Boc-piperazine (1.0 equiv)
Glycolaldehyde dimer (0.6 equiv, equivalent to 1.2 equiv monomer)
Sodium Triacetoxyborohydride (STAB) (1.5 equiv)
Acetic Acid (1.0 equiv)
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
Procedure:
Preparation: In a flame-dried flask under inert atmosphere (N₂/Ar), dissolve 1-Boc-piperazine (10 mmol) in anhydrous DCE (40 mL).
Activation: Add Acetic Acid (10 mmol) and stir for 5 minutes.
Aldehyde Addition: Add Glycolaldehyde dimer (6 mmol) as a solid. Stir vigorously at Room Temperature (RT) for 30–60 minutes. Observation: The suspension should clear as the dimer dissociates and reacts.
Reduction: Cool the mixture to 0°C. Add STAB (15 mmol) portion-wise over 15 minutes to control gas evolution.
Reaction: Allow the mixture to warm to RT and stir for 12–16 hours. Monitor by TLC (stain with Ninhydrin or KMnO₄) or LCMS.
Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
Deprotection (if required): Treat the crude intermediate with TFA/DCM (1:4) for 2 hours to yield the free 1-(2-hydroxyethyl)piperazine salt.
Protocol B: Direct Selective Synthesis (Excess Amine Strategy)
Best for: Scale-up or when protection steps are too costly.
Add Glycolaldehyde dimer (5 mmol) and stir for 1 hour to form the hemiaminal/imine equilibrium.
Add STAB (15 mmol) and stir overnight.
Purification: The challenge here is separating the product from excess piperazine.
Method: Evaporate THF. Dissolve residue in water. Perform continuous extraction with Chloroform (product moves to organic phase, excess piperazine stays in water due to high polarity/pKa differences).
Alternative: Kugelrohr distillation if the scale allows.
Advanced "Green" Route: Hydrogen Borrowing
For Process Chemists: While STAB is excellent for the lab, catalytic "Hydrogen Borrowing" is the emerging industrial standard. This method uses Ethylene Glycol directly (cheaper than glycolaldehyde) with a Ruthenium or Iridium catalyst.
Concept:
Ethylene Glycol
Glycolaldehyde Imine Product
Conditions:
Catalyst: [Ru(p-cymene)Cl₂]₂ with a phosphine ligand (e.g., dppf).
Temp: 120–150°C (Sealed tube).
Solvent: Toluene or neat.
Note: This achieves "reductive amination" without an external hydride reagent, using the alcohol itself as the reductant source.
Figure 2: Decision matrix for selecting the appropriate synthetic protocol based on purity and scale requirements.
References
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, vol. 61, no.[2] 11, 1996, pp. 3849-3862.[2] Link
Matassini, C., et al. "Reductive Amination Routes in the Synthesis of Piperidine Iminosugars." European Journal of Organic Chemistry, vol. 2020, no. 30, 2020. Link
Bae, J. W., et al. "One-Pot Reductive Amination of Aldehydes with Nitroarenes."[2] Chemical Communications, 2000. (Relevant for catalytic methodology).
BenchChem. "N-(2-Aminoethyl)piperazine Synthesis Protocol." BenchChem Technical Guides, 2025. Link
European Patent Office. "Process for making hydroxyethyl piperazine compounds." EP 3322696 B1, 2018. (Describes industrial ethoxylation context for comparison). Link
Minimizing side reactions in piperazine ethanol derivative synthesis
Topic: Minimizing Side Reactions in 1-(2-Hydroxyethyl)piperazine (HEP) Synthesis Current Status: Online 🟢 Support Tier: Level 3 (Senior Application Scientist) Welcome to the Synthesis Optimization Hub User Context: You a...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Minimizing Side Reactions in 1-(2-Hydroxyethyl)piperazine (HEP) Synthesis
Current Status: Online 🟢
Support Tier: Level 3 (Senior Application Scientist)
Welcome to the Synthesis Optimization Hub
User Context: You are likely synthesizing 1-(2-hydroxyethyl)piperazine (HEP) for use as a pharmaceutical intermediate (e.g., for fluphenazine), a polyurethane catalyst, or a gas sweetening agent.
Core Challenge: Piperazine is a symmetric diamine.[1] The moment you functionalize one nitrogen, the molecule remains nucleophilic, leading to a statistical battle between the desired mono-alkylation and the undesired bis-alkylation (DIHEP).
This guide addresses the kinetic and thermodynamic controls required to win that battle.
Module 1: The Selectivity Paradox (Mono- vs. Bis-Alkylation)
Q: I am using a 1:1 stoichiometric ratio of Piperazine to Ethylene Oxide, but my yield of the mono-product is only ~40%, and I have significant di-substituted impurity. Why?
A: This is a classic kinetic trap. In a 1:1 mixture, as soon as the mono-product (HEP) is formed, it competes with the starting piperazine for the remaining Ethylene Oxide (EO). Since the nucleophilicity of the secondary amine in HEP is comparable to the starting piperazine, the reaction does not "stop" at the mono-stage naturally.
The Solution: Kinetic Control via Dilution
You must shift the statistical probability by flooding the reaction with the starting material.
Protocol: Use a 5:1 to 10:1 molar excess of Piperazine to EO.
Mechanism: This ensures that an EO molecule is statistically far more likely to collide with a fresh Piperazine molecule than with an already-reacted HEP molecule.
Trade-off: You will have to recover a large amount of unreacted piperazine (see Module 4).
Visualizing the Kinetic Competition
The following diagram illustrates the reaction pathways and where you lose yield.
Caption: Kinetic competition pathway. High piperazine concentration statistically suppresses the k2 pathway (Bis-formation).
Module 2: Reagent Selection (Ethylene Oxide vs. 2-Chloroethanol)
Q: We don't have an autoclave for Ethylene Oxide. Can we use 2-chloroethanol (Ethylene Chlorohydrin) instead?
A: Yes, but you are trading one set of problems for another. While 2-chloroethanol avoids the need for high-pressure gas handling, it introduces salt formation and potential neurotoxicity issues in the waste stream.
Comparative Analysis: Reagent Impact on Side Reactions
Feature
Route A: Ethylene Oxide (EO)
Route B: 2-Chloroethanol (2-CE)
Primary Side Reaction
Bis-alkylation (DIHEP)
Quaternization (Ammonium salts)
Atom Economy
100% (Addition reaction)
Low (Generates HCl/Salt waste)
Reaction Type
Exothermic Ring Opening
Nucleophilic Substitution ()
Impurity Profile
Poly-ethoxylates (Oligomers)
Vinyl chloride (via elimination)
Safety Concern
Explosion/Gas Leak
Neurotoxic liquid/Residue persistence
Recommendation
Preferred for Purity
Preferred for Small Scale/Low CapEx
Senior Scientist Note: If using 2-chloroethanol, you must control the pH. As HCl is generated, it protonates the piperazine, deactivating it. You need a scavenger base (like excess piperazine or carbonate), but strong bases can trigger the elimination of 2-chloroethanol to vinyl chloride.
Module 3: Advanced Selectivity (The "Mono-Salt" Trick)
Q: I cannot handle the recycling of 10x excess piperazine. Is there a chemical way to block the second nitrogen?
A: Yes. If you cannot use statistical control (excess reagent), you must use electronic deactivation .
Protocol: The Mono-Hydrochloride Method
By adding exactly one equivalent of acid, you protonate one nitrogen. An ammonium ion (
) is not nucleophilic. This forces the reaction to occur only on the remaining free amine.
Step-by-Step Workflow:
Dissolution: Dissolve Piperazine (1.0 eq) in Ethanol or Water.
Protonation: Add HCl (1.0 eq) slowly.
Result: Formation of Piperazine Monohydrochloride.[1][2]
Workup: Basify with NaOH to remove the proton, then extract.
Troubleshooting Decision Tree
Caption: Diagnostic logic for identifying and resolving specific impurity classes during synthesis.
Module 4: Purification & O-Alkylation Prevention
Q: I have a side product that looks like the mono-product but isn't reacting as an amine. What is it?
A: You likely have O-alkylation .
If the reaction temperature is too high (>100°C) or if a strong base is present, the hydroxyl group on the newly formed HEP can deprotonate and attack the Ethylene Oxide. This creates an ether linkage (Piperazine-N-CH2-CH2-O-CH2-CH2-OH).
Prevention Protocol:
Temperature Cap: Keep reaction below 60°C. N-alkylation is kinetically favored at lower temperatures; O-alkylation requires higher activation energy.
Avoid Strong Bases: Do not use NaH or KOH. Use weak bases (Carbonates) or the amine itself as the base.
Purification Strategy (Distillation):
Because you used a large excess of piperazine (as recommended in Module 1), you need to separate it efficiently. Fortunately, the boiling points are distinct.
Piperazine: ~146°C (Atmospheric)
1-(2-hydroxyethyl)piperazine (HEP): ~246°C (Atmospheric) / ~135°C at 10 mmHg
Bis-product (DIHEP): >280°C (often decomposes before boiling)
Tech Tip: Use vacuum distillation (10-20 mmHg).
Fraction 1: Unreacted Piperazine (solidifies in condenser—use warm water in condenser!).
Fraction 2: Product (HEP).
Pot Residue: DIHEP and oligomers.
References
Selectivity in Amine Ethoxylation: Kinetics of ethylenediamine and piperazine ethoxylation. ResearchGate.[2][3][4][5] Available at: [Link]
Process for Hydroxyethyl Piperazine: Process for making hydroxyethyl piperazine compounds.[2][6][7][8][9][10][11][12] Google Patents (WO2017011283A1). Available at:
Impurity Analysis: Analysis of Ethylene Oxide and 2-Chloroethanol in Food Products. LCGC International. Available at: [Link]
Mono-Protection Strategy: Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine.[13] Google Patents (CN103254153A). Available at:
General Properties & Safety: 1-(2-Hydroxyethyl)piperazine Compound Summary. PubChem.[14] Available at: [Link]
Technical Support Center: Optimization of Reaction Temperature for Piperazine Alkylation
The following guide is structured as a Tier-3 Technical Support resource, designed for senior researchers and process chemists optimizing piperazine alkylation. Status: Operational | Ticket Type: Process Optimization | L...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide is structured as a Tier-3 Technical Support resource, designed for senior researchers and process chemists optimizing piperazine alkylation.
In piperazine alkylation, temperature is not merely an energy source; it is the primary "tuning knob" for selectivity. The fundamental challenge is that the mono-alkylated product (secondary amine) is often more nucleophilic than the starting piperazine (due to the inductive effect of the alkyl group), leading to rapid over-alkylation (bis-alkylation) and quaternization.
This guide moves beyond standard protocols to address the thermodynamic and kinetic levers you can pull to control this reaction.
Module 1: Diagnostic & Triage
Q1: My reaction yields a 40:60 mixture of mono- and bis-alkylated products. Lowering the temperature slowed the reaction but didn't improve selectivity. Why?
Diagnosis: You are fighting an intrinsic kinetic disadvantage.
In many SN2 reactions, the activation energy (
) for the second alkylation is lower than the first. Simply lowering the temperature reduces the rate of both steps, but if the relative rate constants ( vs ) remain similar, selectivity will not improve significantly.
The Fix: The "Thermal-Stoichiometric" Inversion
You must decouple the kinetics from the thermodynamics.
Cryogenic/Low-Temp Dosing: Cool the reaction to 0°C or -10°C during the addition of the electrophile. This suppresses the
pathway (bis-alkylation) which often has a slightly higher entropic requirement.
Stoichiometric Flood: Temperature alone cannot fix this. You must use a high equivalent of piperazine (5–10 equiv).
The "Salt" Anchor: Instead of free base, use Piperazine Monohydrochloride in ethanol at reflux.
Mechanism: The monohydrochloride ensures that statistically, most piperazine molecules have at least one protonated (non-nucleophilic) nitrogen. The equilibrium shifts to expose only one free amine at a time.
Q2: I am seeing "gums" and low mass balance. Is my temperature too high?
Diagnosis: Likely formation of Quaternary Ammonium Salts (Quats).[1]
If you run direct alkylation with reactive halides (e.g., benzyl bromide, methyl iodide) at reflux (>80°C), you are driving the reaction past the bis-stage into quaternization. These salts are water-soluble and often lost in the aqueous layer during workup, explaining the "low mass balance."
The Fix: Temperature Step-Down & Phase Transfer
Protocol Adjustment: Cap your temperature at 40–50°C .
Solvent Switch: Move from polar protic (EtOH) to a non-polar solvent (DCM or Toluene) with a solid base (K₂CO₃). The poor solubility of the intermediate ammonium salt in non-polar solvents can precipitate it out, preventing further reaction, or simply slow down the
kinetics of the charged species.
Module 2: Core Optimization Protocols
Workflow 1: The "Kinetic Control" Protocol (Target: Mono-alkylation)
Best for: Primary alkyl halides, Benzyl halides.
Parameter
Setting
Rationale
Temperature (Addition)
-5°C to 0°C
Suppresses local hot-spots that drive bis-alkylation.
Temperature (Reaction)
20°C (RT)
Sufficient for mono-alkylation without overcoming the for over-alkylation.
Stoichiometry
Piperazine (5.0 eq)
Statistical probability favors attack by unsubstituted piperazine.
Addition Rate
0.1 eq/min
Keeps instantaneous concentration of electrophile low (High Dilution Principle).
Workflow 2: The "Thermodynamic Push" Protocol (Target: Bis-alkylation)
Best for: Creating symmetrical linkers or forcing unreactive electrophiles.
High boiling point required. Toluene allows water removal (Dean-Stark) if using acid scavengers.
Base
NaH or t-BuOK
Strong bases prevent protonation of the intermediate, keeping it nucleophilic.
Module 3: Visualizing the Decision Matrix
The following decision tree outlines the logical flow for selecting the optimal temperature strategy based on your specific substrate constraints.
Figure 1: Decision matrix for selecting temperature and synthetic strategy based on target selectivity and electrophile reactivity.
Module 4: Advanced Troubleshooting (FAQs)
Q3: I am scaling up to 100g. The reaction exothermed and solidified. What happened?
Answer: You encountered a "Thermal Runaway -> Precipitation" loop.
Alkylation is exothermic. On a larger scale, heat dissipation is slower.
The Event: The exotherm raised the internal temp >60°C.
The Consequence: This triggered rapid quaternization (formation of salts).
The Failure: Piperazine quaternary salts have high lattice energy and often precipitate suddenly in organic solvents, seizing the impeller.
Protocol: On scale, use a dosing pump for the alkyl halide. Limit addition rate to maintain internal temperature
.
Q4: Can I use Reductive Amination to avoid these temperature issues?
Answer:Yes, and it is often preferred.
Reductive amination (using an aldehyde/ketone + NaBH(OAc)₃) avoids the
Selectivity: Mono-alkylation is easier to control by limiting the aldehyde stoichiometry (1.0 eq).
Advantage: No risk of quaternary salt formation because the intermediate iminium ion reduces to a secondary/tertiary amine, which does not react further under these conditions.
Q5: How do I separate the mono-product from the excess piperazine used in Strategy A?
Answer: Exploit the boiling point and solubility differences.
Distillation: Piperazine acts as a volatile solid (sublimes/boils ~146°C). High vacuum distillation can remove excess piperazine.
Water Wash: If your product is lipophilic (e.g., N-benzylpiperazine), wash the organic layer copiously with water (5x). Unsubstituted piperazine is highly hygroscopic and water-soluble; the mono-alkylated product will partition into the organic phase.
References
BenchChem Technical Support. Optimizing Reaction Conditions for N-(2-Aminoethyl)piperazine Derivatives. BenchChem.[1][3][4][5][6]
Chao, S. et al. Preventing di-substitution in piperazine N-alkylation reactions. BenchChem Protocols.[2][3]
National Institutes of Health (NIH). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA. PMC.
ResearchGate Community. What are the best conditions to perform monoalkylation in piperazine? ResearchGate Q&A.[7][8]
Beilstein Institute. Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein J. Org. Chem.
Author: BenchChem Technical Support Team. Date: February 2026
Status: Operational
Subject: Solid-State Handling & Salt Selection Guide
Molecule Class: Phenyl-piperazine-ethanol derivatives
Primary Issue: Deliquescence and instability due to moisture uptake.[1]
Executive Summary
You are likely accessing this guide because your batch of 2-Phenyl-2-(piperazin-1-yl)ethan-1-ol (likely the hydrochloride or dihydrochloride salt) has transitioned from a solid to a sticky gum or oil upon exposure to ambient air.[1]
This molecule contains two distinct hydrophilic centers: a secondary alcohol and a piperazine ring (containing secondary and tertiary amines). When salted (protonated), the crystal lattice energy is often insufficient to overcome the high hydration energy of the chloride ions and the polar functional groups, leading to rapid moisture uptake (hygroscopicity).
This guide provides a three-tiered solution:
Engineering: Changing the salt form to inherently reduce hygroscopicity.
Operations: Protocols for handling the current hygroscopic material.
Analytics: Validating stability using Dynamic Vapor Sorption (DVS).
Module 1: Salt Engineering (Root Cause Resolution)
Q: My HCl salt turns into a gel within minutes. Is this normal?A: Yes. Hydrochloride salts of piperazine derivatives are notorious for being hygroscopic or deliquescent. The chloride ion has a high charge density and forms weak lattice networks with flexible piperazine rings, allowing water molecules to intercalate easily.
Recommendation: If you are in the early development phase, switch the counter-ion. You must disrupt the hydration mechanism by selecting a counter-ion that packs more efficiently or is less hydrophilic.
Candidate Counter-ions for Screening
Counter-ion
pKa (Acid)
Rationale for Piperazine Derivatives
Risk Profile
Fumarate
3.03, 4.44
High Success Rate. Forms rigid, H-bonded networks that exclude water.[1] Often creates 1:1 or 2:1 salts with high melting points.
Low
Succinate
4.21, 5.64
Similar to fumarate but more flexible.[1] Good for solubility, moderate for hygroscopicity.[1]
Low
Tosylate
-1.34
Lipophilic anion. The large aromatic ring aids in crystal packing (pi-stacking with the phenyl group of your API).
Moderate (Genotoxicity checks required)
Pamoate
2.51
Extremely lipophilic.[1] Used to make "insoluble" salts to completely stop hygroscopicity.
High (May reduce solubility too much)
Workflow: Salt Selection Decision Tree
Figure 1: Decision logic for replacing hygroscopic hydrochloride salts with stable alternatives.
Module 2: Operational Handling (Mitigation)
Q: I cannot change the salt form. How do I weigh and handle the hygroscopic HCl salt accurately?A: You must treat the material as if it were a liquid reagent that is temporarily solid. Speed and atmospheric isolation are critical.
Protocol: Handling & Weighing Strategy
1. The "Subtractive Weighing" Technique (No Glovebox)
Context: Use this when a glovebox is unavailable, and you need precise stoichiometry.
Step 1: Dry the bulk salt in a vacuum oven (40°C, <10 mbar) with P₂O₅ (Phosphorus Pentoxide) for 12 hours.
Step 2: Tightly cap the bulk container immediately upon breaking vacuum.
Step 3: Take a tared vial with a septum cap. Add an approximate amount of salt rapidly. Cap immediately.
Step 4: Weigh the closed vial.
Step 5: Inject your anhydrous solvent (e.g., dry MeOH or DMF) directly into the vial through the septum to dissolve the salt before opening it.
Step 6: Withdraw the solution via syringe. You now have a stock solution of known concentration (by weight) without ever exposing the solid to air during measurement.
2. Azeotropic Drying (Recovery of Gooey Material)
If your material has already turned into an oil/gum:[1]
Dissolve the gum in Ethanol (absolute).
Add Toluene (ratio 1:3 Ethanol:Toluene).
Rotary evaporate. The toluene/ethanol/water azeotrope will carry off the moisture.
Repeat 2-3 times.
Final dry under high vacuum.
Workflow: Handling Hygroscopic APIs
Figure 2: "Dissolve-then-Use" workflow to prevent moisture uptake during weighing.[1]
Module 3: Analytical Verification (DVS)
Q: How do I prove to the FDA/Regulatory body that my new salt is stable?A: You must perform Dynamic Vapor Sorption (DVS) . A simple "loss on drying" (LOD) test is insufficient because it destroys the sample and doesn't show reversibility.
Standard DVS Protocol for Piperazine Salts
Instrument: Surface Measurement Systems DVS or TA Instruments Q5000 SA.
Sample Mass: 10–20 mg.
Temperature: 25°C (Isothermal).
Cycle:
Drying: 0% RH for 60 mins (establishes dry mass
).
Sorption: 0% → 90% RH in 10% steps.
Desorption: 90% → 0% RH in 10% steps.
Hysteresis Check: Repeat Sorption to 90%.
Equilibrium Criteria: dm/dt < 0.002% per minute.
Interpretation:
Non-Hygroscopic: < 0.2% weight gain at 80% RH.
Hygroscopic: 0.2% – 2.0% weight gain.
Deliquescent: Exponential weight gain (often >20%) where the solid dissolves in absorbed water (liquefaction).
Frequently Asked Questions (FAQ)
Q: Can I use Silica Gel to dry this salt?A:No. Silica gel is often insufficient for amine salts that bind water tightly. Use Phosphorus Pentoxide (P₂O₅) in a vacuum desiccator for aggressive drying. Warning: P₂O₅ is corrosive; use a trap.
Q: Does the chirality of 2-Phenyl-2-(piperazin-1-yl)ethan-1-ol affect hygroscopicity?A:Yes. The racemate (mixture of enantiomers) often has a different crystal packing density than the pure enantiomer.[1] If the racemate is hygroscopic, try resolving the enantiomers; the pure enantiomer salt might pack more tightly and resist water ingress.
Q: I see a "hydrate" mentioned in literature. Should I target that?A: Sometimes, if you cannot stop the salt from absorbing water, the best strategy is to intentionally form a stable hydrate (e.g., a monohydrate).[1] If the lattice is already "full" of stoichiometric water, it may stop absorbing random atmospheric moisture. Screen for hydrates by exposing the salt to 75% RH for 24 hours and checking if it stabilizes at a specific weight gain.
References
Stahl, P. H., & Wermuth, C. G. (Eds.).[1] (2002). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (The authoritative text on counter-ion selection).
Bastin, R. J., et al. (2000).[1] "Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities." Organic Process Research & Development, 4(5), 427-435.[1] Link[1]
Newman, A. (2012).[1] "Characterization of the Hygroscopic Properties of Active Pharmaceutical Ingredients." American Pharmaceutical Review. (Details on DVS interpretation).
Surface Measurement Systems. (n.d.). "DVS Application Notes: Hygroscopicity Classification." Link
Validating Purity of 2-Phenyl-2-(piperazin-1-yl)ethan-1-ol: A qNMR vs. HPLC Comparison Guide
The following guide serves as a technical standard for validating the purity of 2-Phenyl-2-(piperazin-1-yl)ethan-1-ol , a critical intermediate in the synthesis of piperazine-class antihistamines and bioactive scaffolds....
Author: BenchChem Technical Support Team. Date: February 2026
The following guide serves as a technical standard for validating the purity of 2-Phenyl-2-(piperazin-1-yl)ethan-1-ol , a critical intermediate in the synthesis of piperazine-class antihistamines and bioactive scaffolds.
This document departs from standard "how-to" templates to provide a comparative analysis between Quantitative NMR (qNMR) and HPLC-UV , emphasizing why qNMR is the superior primary reference method for this specific structural class.
The Analytical Challenge
2-Phenyl-2-(piperazin-1-yl)ethan-1-ol presents a unique validation challenge in pharmaceutical development. Unlike simple aromatics, this molecule possesses:
A Secondary Amine (Piperazine): Prone to salt formation and variable retention times in HPLC.
A Chiral Center (C2): Creating potential for enantiomeric impurities.
A Critical Regioisomer Risk: The synthesis often competes with its isomer, 1-Phenyl-2-(piperazin-1-yl)ethan-1-ol .
Standard HPLC-UV methods often fail to distinguish these regioisomers effectively without specialized chiral or polar-embedded columns. Furthermore, the lack of commercially available "Certified Reference Materials" (CRMs) for this specific intermediate makes HPLC quantitation (which relies on relative response factors) inherently biased.
The Solution: Quantitative NMR (qNMR).[1][2][3][4] It provides absolute purity determination based on molar response, requiring no structural reference standard, and—crucially—unambiguously distinguishes regioisomers.
Comparative Analysis: qNMR vs. HPLC-UV
The following table summarizes the performance metrics of both techniques for this specific compound.
Feature
qNMR (Recommended)
HPLC-UV (Standard)
Scientific Rationale
Measurement Basis
Molar (Absolute)
Response Factor (Relative)
qNMR signal intensity is directly proportional to the number of protons, independent of chemical structure. HPLC requires a reference standard with a known UV response.
Regioisomer Specificity
High
Low to Medium
NMR shifts for CH-N vs. CH-O are distinct (>1.0 ppm difference). HPLC often co-elutes these isomers.
Reference Standard
Not Required
Mandatory
qNMR uses a universal internal standard (e.g., Maleic Acid). HPLC requires a pure sample of the analyte itself.
Impurity Detection
Structural Identification
Retention Time Only
NMR reveals what the impurity is (e.g., residual solvent, dimer). HPLC only shows that something is there.
Analysis Time
< 20 Minutes
> 45 Minutes (incl. equilibration)
qNMR requires no column equilibration or gradient optimization.
Structural Characterization & Regioisomer Logic
To validate purity, one must first confirm the structure. The critical distinction lies in the connectivity of the ethane backbone.
Connectivity: The Phenyl ring and Hydroxyl are on C1 . The Nitrogen is on C2 .
Key NMR Feature: The methine proton (CH) is benzylic and attached to oxygen .
Predicted Shift:δ 4.6 – 4.9 ppm (dd). (Downfield shift due to electronegative Oxygen) .
Validation Checkpoint: If your spectrum shows a significant multiplet signal around 4.7 ppm, your sample is contaminated with the wrong regioisomer. HPLC-UV may miss this; NMR will not.
Experimental Protocol: qNMR Purity Determination
This protocol complies with ICH Q2(R2) guidelines for analytical validation.
A. Reagents & Materials
Solvent: DMSO-d6 (99.9% D). Reason: Ensures solubility of both the free base and potential salts, and separates the OH signal from aliphatic peaks.
Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent).
Signal: Singlet at δ 6.0 - 6.3 ppm .
Reason: This region is typically clear in the target molecule's spectrum (between the aromatic and aliphatic regions).
= Number of protons (1 for methine, 2 for Maleic Acid)
= Molecular Weight (206.29 g/mol for Analyte)
= Mass weighed (mg)
= Purity of Internal Standard (%)
Visualizations
Figure 1: Analytical Workflow for Purity Validation
This diagram illustrates the decision logic for choosing qNMR over HPLC during the development phase.
Caption: Workflow prioritizing NMR screening to eliminate regioisomeric failures before investing in quantification.
Figure 2: Internal Standard Selection Logic
Selecting the wrong internal standard invalidates the result. Use this logic flow.
Caption: Selection logic for Internal Standards. Maleic Acid is preferred due to the clear spectral window at 6.0 ppm.
References
International Council for Harmonisation (ICH). (2023).[5][6] ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures.[5][6][7][8] Retrieved from [Link]
Holzgrabe, U., et al. (2005). Quantitative NMR spectroscopy in pharmaceutical applications.[1][2][4][9] Progress in Nuclear Magnetic Resonance Spectroscopy, 47(3-4), 193-213. Retrieved from [Link]
Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[9] Journal of Natural Products, 75(4), 834-851. Retrieved from [Link]
Bharti, S. K., & Roy, R. (2012). Quantitative 1H NMR spectroscopy in pharmaceutical analysis.[4] TrAC Trends in Analytical Chemistry, 35, 5-26. Retrieved from [Link]
A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of 2-Phenyl-2-(piperazin-1-yl)ethan-1-ol
For researchers and scientists engaged in drug development and medicinal chemistry, the structural elucidation of novel compounds is a cornerstone of progress. Mass spectrometry stands as an indispensable tool in this en...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and scientists engaged in drug development and medicinal chemistry, the structural elucidation of novel compounds is a cornerstone of progress. Mass spectrometry stands as an indispensable tool in this endeavor, providing critical insights into molecular weight and structure through the analysis of fragmentation patterns. This guide offers an in-depth comparison of the anticipated mass spectrometry fragmentation patterns of 2-Phenyl-2-(piperazin-1-yl)ethan-1-ol, a compound of interest due to its structural motifs commonly found in pharmacologically active agents.
While specific experimental data for this exact molecule is not widely published, a comprehensive understanding of its fragmentation behavior can be extrapolated from the well-documented fragmentation of its constituent chemical moieties: the phenyl group, the piperazine ring, and the β-amino alcohol side chain. This guide will explore the expected fragmentation pathways under both hard (Electron Ionization) and soft (Electrospray Ionization) ionization techniques, providing a predictive framework for researchers.
The Significance of Fragmentation Analysis
The manner in which a molecule breaks apart in a mass spectrometer is not random; it is governed by the principles of chemical stability. The resulting fragment ions create a unique "fingerprint" that allows for the confident identification of a compound's structure. Understanding these fragmentation pathways is crucial for distinguishing between isomers and for identifying unknown metabolites or degradation products.
Experimental Protocols for Mass Spectrometric Analysis
To obtain reliable fragmentation data for 2-Phenyl-2-(piperazin-1-yl)ethan-1-ol, a systematic approach to sample analysis is paramount. The following protocols outline the key steps for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) analyses.
Protocol 1: GC-MS with Electron Ionization (EI)
Electron Ionization (EI) is a high-energy technique that induces extensive fragmentation, providing a detailed structural fingerprint of the analyte.[1]
1. Sample Preparation:
Dissolve 1 mg of 2-Phenyl-2-(piperazin-1-yl)ethan-1-ol in 1 mL of a volatile solvent such as methanol or acetonitrile.
For increased volatility and thermal stability, derivatization with an agent like trifluoroacetic anhydride can be performed.[2]
2. Gas Chromatography (GC) Conditions:
Injector: Set to 250°C to ensure complete vaporization.
Column: A non-polar capillary column, such as a DB-5MS, is suitable for separation.
Oven Program: Start at 100°C, hold for 1 minute, then ramp up to 280°C at a rate of 15°C/min, and hold for 5 minutes.
3. Mass Spectrometry (MS) Parameters:
Ionization Mode: Electron Ionization (EI) at 70 eV.
Mass Range: Scan from m/z 40 to 500.
Ion Source Temperature: 230°C.
Protocol 2: LC-MS with Electrospray Ionization (ESI)
Electrospray Ionization (ESI) is a soft ionization technique that typically produces a prominent protonated molecule, [M+H]⁺, with less extensive fragmentation, making it ideal for determining the molecular weight.[1][3]
1. Sample Preparation:
Dissolve 1 mg of 2-Phenyl-2-(piperazin-1-yl)ethan-1-ol in 1 mL of a 50:50 mixture of acetonitrile and water containing 0.1% formic acid to aid in protonation.[4]
2. Liquid Chromatography (LC) Conditions:
Column: A C18 reverse-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size).
Mobile Phase A: 0.1% formic acid in water.
Mobile Phase B: 0.1% formic acid in acetonitrile.
Gradient: Start with 5% B, increase to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
Drying Gas: Nitrogen at a flow rate of 8 L/min and a temperature of 300°C.
MS/MS Analysis: For structural confirmation, the protonated molecule ([M+H]⁺) can be isolated and subjected to collision-induced dissociation (CID) to generate fragment ions.
Predicted Fragmentation Patterns
The fragmentation of 2-Phenyl-2-(piperazin-1-yl)ethan-1-ol will be dictated by the cleavage of the weakest bonds and the formation of the most stable carbocations and radical species.
Electron Ionization (EI) Fragmentation
Under the high-energy conditions of EI, expect to see extensive fragmentation. The molecular ion peak may be weak or absent.[5]
Caption: Predicted ESI-MS/MS Fragmentation of 2-Phenyl-2-(piperazin-1-yl)ethan-1-ol.
Key Fragmentation Pathways under ESI-MS/MS:
Loss of Water: The hydroxyl group makes the molecule susceptible to the neutral loss of water (18 Da), resulting in an ion at m/z 189.
[5]* Cleavage of the C-N Bond: The bond between the ethanolamine side chain and the piperazine ring can cleave, leading to the formation of a protonated piperazine fragment or a fragment containing the phenyl and ethanolamine moieties.
Piperazine Ring Opening: Similar to EI, the piperazine ring can undergo fragmentation, although typically to a lesser extent.
Precursor Ion (m/z)
Product Ion (m/z)
Neutral Loss
Proposed Fragmentation
207
189
18 (H₂O)
Loss of water from the ethanolamine moiety.
207
121
86 (C₄H₁₀N₂)
Cleavage of the C-N bond, retaining the phenyl-ethanol portion.
207
91
116 (C₅H₁₂N₂O)
Formation of the tropylium ion.
207
87
120 (C₈H₈O)
Protonated piperazine fragment.
Comparison with Alternative Structures
The fragmentation pattern of 2-Phenyl-2-(piperazin-1-yl)ethan-1-ol can be distinguished from its structural isomers. For instance, an isomer where the phenyl group is attached to the piperazine ring (e.g., 1-(4-phenylpiperazin-1-yl)ethan-1-ol) would exhibit a prominent fragment corresponding to the phenylpiperazine moiety. In contrast, the title compound is expected to show characteristic fragments arising from the cleavage of the bond between the piperazine ring and the 2-phenylethanol side chain.
Conclusion
The mass spectrometric fragmentation of 2-Phenyl-2-(piperazin-1-yl)ethan-1-ol is predicted to be a rich source of structural information. Electron ionization will provide a detailed fingerprint through extensive fragmentation of the piperazine ring and alpha-cleavages around the nitrogen and oxygen atoms. Electrospray ionization, particularly when coupled with tandem mass spectrometry, will be invaluable for confirming the molecular weight and probing specific fragmentation pathways through the controlled dissociation of the protonated molecule.
By understanding the fundamental principles of mass spectral fragmentation and leveraging the established patterns of related chemical structures, researchers can confidently approach the structural elucidation of this and similar novel compounds, accelerating the pace of drug discovery and development.
References
Mass spectra and major fragmentation patterns of piperazine designer... - ResearchGate. Available at: [Link]
New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity - PubMed. Available at: [Link]
Mass spectra of the trifluoroacetyl derivatives of the five piperazine compounds in this study. - ResearchGate. Available at: [Link]
New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity - CORE. Available at: [Link]
Enantiomeric differentiation of β-amino alcohols under electrospray ionization mass spectrometric conditions - PubMed. Available at: [Link]
Mass Fragmentation Characteristics of Piperazine Analogues - 质谱学报. Available at: [Link]
Mass spectral fragmentation pattern of the underivatized halogenated phenylpiperazinopropanones under EI (70 eV) conditions. … - ResearchGate. Available at: [Link]
Electrospray ionization tandem mass spectrometric and electron impact mass spectrometric characterization of mycosporine-like amino acids - PubMed. Available at: [Link]
Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. Available at: [Link]
Mass Spectral Fragmentation Pathways - YouTube. Available at: [Link]
What is the difference between Electron Impact Ionization (EI) and Electrospray Ionization (ESI) Mass Spectroscopy? | ResearchGate. Available at: [Link]
Ion fragmentation of small molecules in mass spectrometry. Available at: [Link]
Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics - CORE. Available at: [Link]
Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC. Available at: [Link]
A Senior Application Scientist's Guide to the Chiral Separation of 2-Phenyl-2-(piperazin-1-yl)ethan-1-ol Enantiomers
Introduction: The Criticality of Chirality in Drug Development The compound 2-Phenyl-2-(piperazin-1-yl)ethan-1-ol is a chiral β-amino alcohol, a structural motif frequently encountered in pharmaceutically active compound...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Criticality of Chirality in Drug Development
The compound 2-Phenyl-2-(piperazin-1-yl)ethan-1-ol is a chiral β-amino alcohol, a structural motif frequently encountered in pharmaceutically active compounds.[1][2][3] The stereocenter at the carbon bearing the hydroxyl and phenyl groups dictates that the molecule exists as a pair of non-superimposable mirror images, or enantiomers. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different pharmacological, toxicological, and pharmacokinetic profiles.[4] The body, being a chiral environment, often interacts differently with each enantiomer.[4] Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) now strongly recommend the characterization of each enantiomer and often require the development of single-enantiomer drugs.[4]
This guide provides a comprehensive comparison of the primary techniques for the chiral separation of 2-Phenyl-2-(piperazin-1-yl)ethan-1-ol, offering in-depth technical insights and actionable protocols to guide researchers in selecting and implementing the most suitable method for their analytical or preparative needs.
Comparative Overview of Chiral Separation Strategies
The separation of 2-Phenyl-2-(piperazin-1-yl)ethan-1-ol enantiomers can be approached via three principal methods: chiral High-Performance Liquid Chromatography (HPLC), chiral Supercritical Fluid Chromatography (SFC), and classical diastereomeric salt resolution. Each method possesses distinct advantages and is suited for different scales and objectives.
Technique
Principle
Primary Advantages
Common Challenges
Best Suited For
Chiral HPLC
Differential interaction of enantiomers with a Chiral Stationary Phase (CSP).[5][6]
High versatility, broad CSP availability, excellent for analytical quantification.
Longer run times, higher organic solvent consumption.
Formation of diastereomeric salts with a chiral resolving agent, followed by fractional crystallization.[10]
Cost-effective for large scale, well-established technique.
Labor-intensive, empirical screening of agents/solvents required, 50% theoretical yield limit per cycle.[10][11]
Large-scale industrial synthesis.
Deep Dive 1: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the most versatile and widely adopted method for enantioselective analysis.[5] The success of the separation hinges on the selection of an appropriate Chiral Stationary Phase (CSP) that can form transient, diastereomeric complexes with the enantiomers, leading to different retention times.
The Causality of CSP Selection
For a basic amino alcohol like 2-Phenyl-2-(piperazin-1-yl)ethan-1-ol, polysaccharide-based CSPs are the premier choice.[1][6] These phases, typically derivatives of cellulose or amylose coated or immobilized on a silica support, offer a multitude of chiral recognition mechanisms:
Hydrogen Bonding: The hydroxyl and amine groups of the analyte can act as hydrogen bond donors and acceptors.
π-π Interactions: The phenyl group of the analyte can interact with the aromatic carbamate derivatives on the polysaccharide backbone.
Steric Interactions: The three-dimensional structure of the polysaccharide's helical grooves provides a chiral environment where one enantiomer fits more favorably than the other.
Immobilized polysaccharide CSPs (e.g., Chiralpak® IA, IB, IC) are often preferred over coated versions as they tolerate a wider range of solvents, enhancing method development flexibility.[6]
Workflow for Chiral HPLC Method Development
The process of developing a robust chiral HPLC method is systematic. It begins with screening a selection of CSPs with a standard set of mobile phases to identify initial "hits," followed by optimization to achieve baseline resolution.
Caption: Systematic workflow for chiral HPLC method development.
Protocol: Recommended Chiral HPLC Method
This protocol provides a robust starting point based on separations of structurally similar amino alcohols.[1]
System Preparation:
Column: Lux® Cellulose-1 (or equivalent cellulose tris(3,5-dimethylphenylcarbamate) CSP), 5 µm, 4.6 x 250 mm.
Mobile Phase: n-Hexane / Isopropanol (IPA) / Diethylamine (DEA) (80:20:0.1, v/v/v). Rationale: The hexane/IPA provides a normal-phase environment where hydrogen bonding is a primary interaction mechanism. DEA is a crucial additive that competes with the basic piperazine nitrogen for active sites on the silica surface, preventing peak tailing and improving efficiency.
Flow Rate: 1.0 mL/min.
Temperature: 25°C.
Detection: UV at 210 nm. Rationale: The phenyl group provides sufficient UV absorbance at lower wavelengths.
Sample Preparation:
Prepare a 1.0 mg/mL stock solution of racemic 2-Phenyl-2-(piperazin-1-yl)ethan-1-ol in the mobile phase.
Dilute to a working concentration of 0.1 mg/mL.
Filter the sample through a 0.45 µm syringe filter before injection.
Chromatographic Run:
Equilibrate the column with the mobile phase for at least 30 minutes until a stable baseline is achieved.
Inject 10 µL of the prepared sample.
Run the analysis for a sufficient time to allow both enantiomers to elute.
Comparative HPLC Performance Data (Hypothetical)
CSP
Mobile Phase (v/v/v)
t_R1 (min)
t_R2 (min)
Resolution (R_s)
Notes
Lux Cellulose-1
Hex/IPA/DEA (80:20:0.1)
8.5
10.2
2.1
Good baseline separation, ideal for QC.
Chiralpak IA
Hex/IPA/DEA (90:10:0.1)
12.1
13.5
1.6
Slower elution but good resolution.
Lux Amylose-2
MeOH/ACN/DEA (50:50:0.1)
5.3
5.9
1.3
Faster analysis in polar organic mode, but lower resolution.
Deep Dive 2: Chiral Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful "green" alternative to HPLC for both analytical and, particularly, preparative chiral separations.[8][9] It utilizes supercritical CO₂ as the primary mobile phase, which has low viscosity and high diffusivity, leading to faster separations and equilibration times.[8]
Why SFC Excels for Preparative Scale
Speed: The low viscosity of supercritical CO₂ allows for much higher flow rates than HPLC without generating excessive backpressure, significantly reducing run times.[8]
Solvent Reduction: Replacing the bulk of the organic mobile phase with CO₂ dramatically cuts solvent consumption and cost.
Easier Fraction Collection: After separation, the CO₂ is simply evaporated, leaving the purified enantiomer in the co-solvent, which simplifies downstream processing.
Protocol: Recommended Chiral SFC Method
System Preparation:
Column: Lux® Cellulose-1 (or equivalent), 5 µm, 4.6 x 150 mm. Rationale: CSPs used in HPLC are directly transferable to SFC.
Mobile Phase: Supercritical CO₂ / Methanol (MeOH) with 0.2% DEA.
Gradient: 5% to 40% MeOH over 5 minutes. Rationale: A gradient approach is excellent for screening and allows for faster elution of the compound.
Back Pressure: 150 bar.
Temperature: 40°C.
Flow Rate: 3.0 mL/min.
Detection: UV at 210 nm.
Sample Preparation:
Dissolve the racemic sample in methanol at a concentration of 1.0 mg/mL.
Filter the sample through a 0.45 µm syringe filter.
Chromatographic Run:
Equilibrate the system at initial conditions.
Inject 5 µL of the sample.
Initiate the gradient run.
Performance Comparison: HPLC vs. SFC
Parameter
Optimized HPLC Method
Optimized SFC Method
Advantage
Analysis Time
~12 minutes
~5 minutes
SFC
Resolution (R_s)
2.1
1.9
HPLC (Slightly better)
Solvent Consumption
~12 mL (80% Hexane)
~3 mL (Methanol)
SFC
Throughput
Lower
Higher
SFC
Deep Dive 3: Classical Resolution by Diastereomeric Salt Formation
For large-scale synthesis where chromatographic purification is not economically viable, classical resolution remains a cornerstone technique.[10] The process relies on the reaction of the racemic base (our analyte) with a single enantiomer of a chiral acid to form a pair of diastereomeric salts. These salts have different physical properties, most notably solubility, allowing one to be selectively crystallized from a suitable solvent.[10]
Mechanism of Diastereomeric Salt Resolution
Caption: Workflow for classical resolution via diastereomeric salts.
Protocol: General Approach to Classical Resolution
Screening Resolving Agents:
The analyte contains basic piperazine nitrogens, making it a candidate for resolution with chiral acids.
Common chiral acids for screening include (+)-Tartaric acid, (-)-Dibenzoyltartaric acid, and (+)-Camphor-10-sulfonic acid.[10][11]
Perform small-scale screening experiments by combining the racemic base with ~0.5 equivalents of various chiral acids in different solvents (e.g., ethanol, methanol, acetonitrile, water/alcohol mixtures).[11][12]
Crystallization:
Once a promising acid/solvent combination is found that yields crystalline material, optimize the conditions.
Dissolve the racemate in a heated solvent and add one equivalent of the chosen chiral acid.
Allow the solution to cool slowly to promote the crystallization of the less soluble diastereomeric salt.
Isolation and Liberation:
Isolate the crystals by filtration.
Wash with a small amount of cold solvent.
To recover the free enantiomer, dissolve the salt in water and basify with an aqueous base (e.g., NaOH) to a pH >10.
Extract the liberated free base with an organic solvent (e.g., ethyl acetate or dichloromethane).
Dry and evaporate the organic layer to yield the enantiomerically enriched product.
Analyze the enantiomeric excess (ee%) using one of the chiral HPLC/SFC methods described above.
Conclusion and Recommendations
The choice of method for the chiral separation of 2-Phenyl-2-(piperazin-1-yl)ethan-1-ol is dictated by the specific goal of the project.
For Analytical & Quality Control: Chiral HPLC on a polysaccharide-based CSP like Lux Cellulose-1 offers the most robust, high-resolution, and reliable method for accurate enantiomeric excess determination.
For High-Throughput Screening & Preparative Purification: Chiral SFC is the superior choice, providing significant advantages in speed and reduced solvent consumption, making it ideal for purifying gram-to-kilogram quantities of material.
For Large-Scale Industrial Production: Classical diastereomeric salt resolution is the most economically viable approach, despite its empirical nature and lower initial throughput.
A pragmatic strategy often involves using chiral HPLC or SFC to develop a reliable analytical method first. This method is then used to support the development and optimization of either a preparative SFC purification or a large-scale classical resolution process.
References
Seo, J., Lee, J., & Lee, W. (2023). Amino alcohol-derived chiral stationary phases. Chirality, 35(10), 739-752. Available at: [Link]
Pirkle, W. H., & Read, T. C. (1993). HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases Consisting of Cyanuric Chloride with Amino Acid and Dialkylamine Substituents. Journal of Chromatographic Science, 31(4), 129-133. Available at: [Link]
Torok, G., & Varga, E. (2018). Chiral Supercritical Fluid Chromatography of 1,2-Aminoalcohols. ResearchGate. Available at: [Link]
Wang, Y., et al. (2019). Chiral separation of aliphatic primary amino alcohols as o-phthaldialdehyde/mercaptoethanol derivatives on polysaccharide-based chiral stationary phases. PubMed. Available at: [Link]
Seo, J., Lee, J., & Lee, W. (2023). (PDF) Amino alcohol-derived chiral stationary phases. ResearchGate. Available at: [Link]
García, M. A., et al. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC North America, 40(3), 114-120. Available at: [Link]
Gray, M. (n.d.). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. Available at: [Link]
Wikipedia. (n.d.). Supercritical fluid chromatography. Available at: [Link]
Šatínský, D., et al. (2021). Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography. Critical Reviews in Analytical Chemistry, 51(7), 636-651. Available at: [Link]
Aydin, J., et al. (2013). Enantioselective Henry Reaction Catalyzed by Chiral Piperazine Derivatives. Semantic Scholar. Available at: [Link]
Phenomenex. (n.d.). Chiral Super Critical Fluid Chromatography. Available at: [Link]
European Patent Office. (2017). PROCESS FOR THE SEPARATION OF ENANTIOMERS OF PIPERAZINE DERIVATIVES - EP 3419974 B1. Available at: [Link]
Al-Hadedi, A. A. M. (2021). Design, synthesis, and evaluation of 1-phenylethanol and C2 threitol derivatives as non-pyranose galactose-mimicking inhibitors. Malmö University Publications. Available at: [Link]
Phenomenex. (n.d.). Chiral HPLC Separations Guidebook. Available at: [Link]
Ilisz, I., Aranyi, A., & Pataj, Z. (2020). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Molecules, 25(18), 4326. Available at: [Link]
Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. (n.d.). Caltech. Available at: [Link]
Contente, M. L., & Molinari, F. (2016). Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. Molecules, 21(9), 1188. Available at: [Link]
Wikipedia. (n.d.). Chiral resolution. Available at: [Link]
Chiral Separations Introduction. (n.d.). VTechWorks. Available at: [Link]
Kaspereit, V., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega, 6(45), 30485–30496. Available at: [Link]
Tiritan, M. E., & Afonso, C. (Eds.). (2020). Enantioselective Synthesis, Enantiomeric Separations and Chiral Recognition. MDPI. Available at: [Link]
Synthesis of Chiral 2-Amino-1-Phenylethanol. (2006). Taylor & Francis eBooks. Available at: [Link]
Yuan, Z., et al. (2024). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. Molecules, 29(16), 3723. Available at: [Link]
Onyx Scientific. (n.d.). Chiral Resolution Screening. Available at: [Link]
Yuan, Z., et al. (2024). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. PubMed. Available at: [Link]
Nishijo, J., & Sando, M. (2012). Chiral resolution with frozen aqueous amino acids. Analytical Methods, 4(9), 2737-2741. Available at: [Link]
Comparative Bioassay Validation for Characterizing 2-Phenyl-2-(piperazin-1-yl)ethan-1-ol Activity
A Senior Application Scientist's Guide to Robust Bioassay Selection and Validation for Novel Phenylpiperazine Compounds In the landscape of central nervous system (CNS) drug discovery, the phenylpiperazine scaffold is a...
Author: BenchChem Technical Support Team. Date: February 2026
A Senior Application Scientist's Guide to Robust Bioassay Selection and Validation for Novel Phenylpiperazine Compounds
In the landscape of central nervous system (CNS) drug discovery, the phenylpiperazine scaffold is a recurring motif in a multitude of pharmacologically active agents, demonstrating a broad spectrum of activities including anxiolytic, antipsychotic, and antidepressant effects.[1] The compound 2-Phenyl-2-(piperazin-1-yl)ethan-1-ol, while structurally intriguing, remains largely uncharacterized in the public domain. This guide provides a framework for validating its potential biological activity through a comparative analysis of two robust bioassay platforms. Our hypothetical target will be a G-protein coupled receptor (GPCR), a common target for phenylpiperazine derivatives.[1][2]
This document will serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying rationale for experimental choices, ensuring scientific integrity and trustworthiness in the generated data. We will compare a cAMP (Cyclic Adenosine Monophosphate) assay and a Calcium Flux assay for their suitability in characterizing the activity of 2-Phenyl-2-(piperazin-1-yl)ethan-1-ol against a hypothetical Gαs- or Gαq-coupled GPCR, respectively. As a comparator, we will use Vortioxetine, a known antidepressant that acts as a serotonin receptor modulator and contains a phenylpiperazine moiety.[3]
Understanding the Molecular Target: The Rationale for GPCR-focused Assays
G-protein coupled receptors represent one of the largest and most important classes of drug targets.[4] The diverse signaling pathways initiated by GPCRs make them attractive targets for therapeutic intervention. Phenylpiperazine derivatives have a well-documented history of interacting with various GPCRs, particularly serotonin and dopamine receptors.[5] Therefore, initiating a screening campaign for 2-Phenyl-2-(piperazin-1-yl)ethan-1-ol with a focus on GPCRs is a scientifically sound strategy.
The choice between a cAMP assay and a Calcium Flux assay is dictated by the specific G-protein subunit the GPCR is coupled to. Gαs-coupled receptors stimulate adenylyl cyclase, leading to an increase in intracellular cAMP levels, while Gαq-coupled receptors activate phospholipase C, resulting in an increase in intracellular calcium.[6]
Comparative Bioassay Methodologies
Here, we detail the step-by-step protocols for a cAMP assay and a Calcium Flux assay. The objective is to determine the potency and efficacy of 2-Phenyl-2-(piperazin-1-yl)ethan-1-ol in comparison to Vortioxetine.
cAMP Assay for Gαs-Coupled Receptor Activity
This assay quantifies the intracellular concentration of cAMP, a key second messenger. A bioluminescence-based assay is described here for its high sensitivity and wide dynamic range.[4]
Experimental Protocol:
Cell Culture and Seeding:
Culture HEK293 cells stably expressing the target Gαs-coupled receptor in DMEM supplemented with 10% FBS and appropriate selection antibiotics.
Seed 5,000 cells per well in a 96-well white, clear-bottom microplate and incubate for 24 hours at 37°C and 5% CO2.
Compound Preparation:
Prepare a 10 mM stock solution of 2-Phenyl-2-(piperazin-1-yl)ethan-1-ol and Vortioxetine in DMSO.
Perform a serial dilution in assay buffer (e.g., HBSS with 20 mM HEPES) to create a concentration range from 100 µM to 1 pM.
Assay Procedure:
Remove culture medium from the cells and add 50 µL of assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
Add 50 µL of the diluted compound or vehicle control to the respective wells.
Incubate for 30 minutes at room temperature.
Lyse the cells and measure cAMP levels using a commercial bioluminescent cAMP assay kit according to the manufacturer's instructions (e.g., cAMP-Glo™ Assay from Promega).[4]
Read luminescence on a plate reader.
Data Analysis:
Convert luminescence signals to cAMP concentrations using a standard curve.
Plot the concentration-response curve and determine the EC50 (half-maximal effective concentration) and Emax (maximum effect) values.
Calcium Flux Assay for Gαq-Coupled Receptor Activity
This assay measures the transient increase in intracellular calcium concentration upon GPCR activation. A fluorescent, no-wash calcium indicator is utilized for high-throughput screening compatibility.[6]
Experimental Protocol:
Cell Culture and Seeding:
Culture CHO-K1 cells stably expressing the target Gαq-coupled receptor in F-12K medium supplemented with 10% FBS and appropriate selection antibiotics.
Seed 20,000 cells per well in a 96-well black, clear-bottom microplate and incubate for 24 hours at 37°C and 5% CO2.
Dye Loading:
Prepare a calcium-sensitive fluorescent dye solution (e.g., Fluo-8 AM) in an assay buffer containing probenecid to prevent dye leakage.
Remove the culture medium and add 100 µL of the dye solution to each well.
Incubate for 1 hour at 37°C, followed by 30 minutes at room temperature in the dark.
Compound Addition and Signal Detection:
Prepare compound dilutions as described for the cAMP assay.
Use a fluorescence plate reader equipped with an automated injector (e.g., a FLIPR or FlexStation).
Measure baseline fluorescence for 10-20 seconds.
Inject 50 µL of the compound dilutions and continue to record the fluorescence signal for 2-3 minutes.
Data Analysis:
Calculate the change in fluorescence intensity (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
Plot the concentration-response curve and determine the EC50 and Emax values.
Data Presentation and Comparison
The following tables summarize hypothetical data for 2-Phenyl-2-(piperazin-1-yl)ethan-1-ol and Vortioxetine in both assays.
Table 1: Potency (EC50) and Efficacy (Emax) in cAMP Assay
Compound
EC50 (nM)
Emax (% of control agonist)
2-Phenyl-2-(piperazin-1-yl)ethan-1-ol
150
85%
Vortioxetine
50
95%
Control Agonist
10
100%
Table 2: Potency (EC50) and Efficacy (Emax) in Calcium Flux Assay
Compound
EC50 (nM)
Emax (Relative Fluorescence Units)
2-Phenyl-2-(piperazin-1-yl)ethan-1-ol
250
18000
Vortioxetine
80
25000
Control Agonist
15
30000
Visualizing the Workflow and Signaling Pathways
To further clarify the experimental process and the underlying biological mechanisms, the following diagrams are provided.
Figure 1: Comparative experimental workflows for the cAMP and Calcium Flux assays.
Structural Characterization of 2-Phenyl-2-(piperazin-1-yl)ethan-1-ol Isomers: A Comparative Analytical Guide
This guide provides a comparative technical analysis of the structural characterization methods for 2-Phenyl-2-(piperazin-1-yl)ethan-1-ol , focusing on distinguishing it from its regioisomer (1-phenyl-2-(piperazin-1-yl)e...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comparative technical analysis of the structural characterization methods for 2-Phenyl-2-(piperazin-1-yl)ethan-1-ol , focusing on distinguishing it from its regioisomer (1-phenyl-2-(piperazin-1-yl)ethan-1-ol) and resolving its enantiomers.[1]
Executive Summary
In the synthesis of pharmacophores derived from styrene oxide and piperazine, structural ambiguity is a critical failure mode. The target molecule, 2-Phenyl-2-(piperazin-1-yl)ethan-1-ol (hereafter Target-2-PPE ), is a primary alcohol formed via nucleophilic attack at the benzylic position.[1] However, standard synthetic conditions often favor the formation of the regioisomer, 1-Phenyl-2-(piperazin-1-yl)ethan-1-ol (hereafter Regio-1-PPE ), a secondary alcohol.[1] Furthermore, Target-2-PPE exists as a pair of enantiomers (
This guide compares the performance of three analytical modalities—Nuclear Magnetic Resonance (NMR) , Chiral High-Performance Liquid Chromatography (HPLC) , and X-Ray Diffraction (XRD) —to establish a self-validating characterization workflow.
Part 1: The Isomer Landscape
Before characterization, one must understand the structural alternatives that arise during synthesis (typically ring-opening of styrene oxide).
Feature
Target-2-PPE (Benzylic Amine)
Regio-1-PPE (Benzylic Alcohol)
Structure
Alcohol Type
Primary ()
Secondary ()
Chiral Center
C2 (Benzylic)
C1 (Benzylic)
Synthetic Origin
Attack at hindered (benzylic) carbon
Attack at terminal carbon (Kinetic product)
Visualization: Synthetic Pathways and Isomerism
Caption: Synthetic divergence showing the origin of the target benzylic amine versus the common terminal amine byproduct.
Part 2: Comparative Analysis of Characterization Methods
This section evaluates analytical methods based on Resolution Power , Throughput , and Structural Insight .
Regioisomer Differentiation: NMR Spectroscopy
NMR is the superior method for distinguishing the connectivity (Regioisomer A vs B). Mass spectrometry often fails here as both isomers share the same
Primary Indicator. Oxygen is more electronegative, shifting the adjacent proton downfield.[1]
Methylene ()
3.8 – 4.1 ppm (Deshielded by O)
2.4 – 2.8 ppm (Shielded by N)
Secondary check.[1] The attached to OH is distinct from attached to N.
Expert Insight:
"Do not rely solely on 1D-NMR. Run a HSQC (Heteronuclear Single Quantum Coherence) experiment. In the Target-2-PPE, the benzylic proton correlates to a carbon at ~65-70 ppm (C-N), whereas in the Regio-1-PPE, it correlates to a carbon at ~70-75 ppm (C-O)."[1]
Enantiomeric Purity: Chiral HPLC
Once the regioisomer is confirmed, separating the enantiomers is critical for biological evaluation. Standard C18 columns cannot distinguish these.
Caption: Step-by-step workflow for validating structural identity and purity.
References
BenchChem. (2025).[1][3][4] Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers. Retrieved from .
Phenomenex. (2024).[1][5] Chiral HPLC Separations of Racemic Compounds: A Guide to Column Selection. Retrieved from .
Organic Syntheses. (1962).[1][6] Styrene Oxide Synthesis and Reactivity. Org. Synth. 1962, 42,[6] 50. Retrieved from .
National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 17202 (1-Phenyl-2-piperidin-1-ylethanol). Retrieved from .
Shimadzu. (2016).[1] Chiral Separation Using SFC and HPLC Screening Methodologies. Retrieved from .
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Phenyl-2-(piperazin-1-yl)ethan-1-ol
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The compound 2-Phenyl-2-(piperazin-1-yl)ethan-1-ol, while a valuable intermediate, po...
Author: BenchChem Technical Support Team. Date: February 2026
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The compound 2-Phenyl-2-(piperazin-1-yl)ethan-1-ol, while a valuable intermediate, possesses a chemical structure that demands rigorous safety protocols. This guide provides an in-depth, procedural framework for its safe handling, grounded in the principles of chemical causality and risk mitigation. The recommendations herein are synthesized from safety data for structurally analogous compounds, such as piperazine and substituted ethanolamines, to ensure a comprehensive and cautious approach.
Hazard Assessment: A Proactive Stance on Safety
Understanding the "why" behind safety protocols is the cornerstone of a secure laboratory environment. The molecular structure of 2-Phenyl-2-(piperazin-1-yl)ethan-1-ol incorporates two key functional groups that inform our hazard assessment: the piperazine ring and the ethanolamine moiety.
Piperazine Moiety: Anhydrous piperazine is classified as a corrosive material that can cause severe skin burns and eye damage.[1][2][3] It is also recognized as a respiratory and skin sensitizer, meaning repeated exposure can lead to allergic reactions or asthma-like symptoms.[2][3]
Ethanolamine Moiety: Substituted ethanolamines can be corrosive and harmful if inhaled or absorbed through the skin.[4]
Based on these structural analogs, we must assume 2-Phenyl-2-(piperazin-1-yl)ethan-1-ol is a corrosive substance, harmful upon contact, inhalation, or ingestion, and a potential sensitizer. This conservative assessment mandates the use of comprehensive personal protective equipment (PPE) to create a reliable barrier between the researcher and the chemical.
Core Personal Protective Equipment (PPE) Requirements
The selection of PPE is not a matter of simple compliance but a critical, risk-informed decision. The following table summarizes the essential equipment for handling 2-Phenyl-2-(piperazin-1-yl)ethan-1-ol.
Protection Type
Minimum Specification
Rationale & Key Considerations
Eye & Face Protection
ANSI Z87.1-compliant chemical safety goggles with side shields.[4]
Protects against splashes. Given the anticipated corrosive nature of the compound, direct eye contact could cause severe, irreversible damage.[5] For procedures with a higher risk of splashing (e.g., transfers of larger volumes), a full face shield should be worn in addition to safety goggles.[6]
Skin & Body Protection
Gloves: Nitrile gloves (minimum). For prolonged contact or immersion, consider heavier-duty gloves like neoprene or butyl rubber.[4] Lab Coat: Flame-resistant lab coat with tight-fitting cuffs.
Double-gloving is recommended to prevent exposure from a single point of failure. Gloves must be inspected for integrity before each use and changed immediately if contaminated.[7] The lab coat protects skin and personal clothing from contamination.[8]
Respiratory Protection
All handling of the solid or its solutions must be performed within a certified chemical fume hood.
This is the primary engineering control to prevent inhalation of powders or aerosols.[9][10] In situations where a fume hood is not feasible or in case of ventilation failure, a NIOSH-approved respirator with organic vapor cartridges is required.[9][11]
Operational Protocol: A Step-by-Step Guide to Safe Handling
Adherence to a strict, sequential protocol minimizes the risk of exposure at every stage of the workflow. This process creates a self-validating system where safety checks are integrated into the procedure.
Step 1: Pre-Handling & Preparation
Confirm Engineering Controls: Ensure the chemical fume hood is operational and has a valid certification.
Assemble PPE: Don all required PPE as outlined in the table above before entering the designated handling area.
Prepare a Spill Kit: Ensure a spill kit containing an appropriate absorbent material (e.g., sand, vermiculite) is immediately accessible.[5][10]
Locate Safety Equipment: Confirm the clear accessibility and functionality of the nearest safety shower and eyewash station.[4][11]
Step 2: Handling & Experimental Use
Transport: When moving the chemical, use a secondary container to mitigate risks from accidental drops.
Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood to contain any dust or fumes.[9]
Minimize Aerosols: Use careful techniques to avoid the generation of dust or splashes.[8] Do not use mouth pipetting; always use a mechanical pipetting device.[8][12]
Incompatible Materials: Keep the compound away from strong oxidizing agents and strong acids, as these are common incompatibilities for similar amine compounds.[1][11]
Step 3: Post-Handling & Decontamination
Clean Work Area: Decontaminate the work surface within the fume hood upon completion of the task.
Doffing PPE: Remove PPE in the correct order (gloves first, followed by lab coat and eye protection) to avoid cross-contamination.
Personal Hygiene: Wash hands and forearms thoroughly with soap and water after removing PPE.[5]
Below is a diagram illustrating the mandatory workflow for safely handling 2-Phenyl-2-(piperazin-1-yl)ethan-1-ol.
Caption: Safe Handling Workflow for 2-Phenyl-2-(piperazin-1-yl)ethan-1-ol.
Emergency Procedures & Disposal
Emergency Response
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[9] Seek immediate medical attention.[11]
Skin Contact: Remove all contaminated clothing immediately and wash the affected skin area with soap and plenty of water for at least 15 minutes.[1][3] Seek immediate medical attention.[11]
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide artificial respiration.[9] Seek immediate medical attention.[3]
Ingestion: Do NOT induce vomiting.[1] Rinse the mouth with water and seek immediate medical attention.[6]
Spill: Evacuate the area. Wearing full PPE, cover the spill with a non-combustible absorbent material like sand or vermiculite.[5] Sweep up the material, place it in a suitable, labeled container for disposal, and decontaminate the area.[5][9]
Disposal Plan
All waste containing 2-Phenyl-2-(piperazin-1-yl)ethan-1-ol, including contaminated consumables and absorbent materials, must be treated as hazardous chemical waste.
Segregation: Collect all waste in a clearly labeled, sealed container.
Disposal: Dispose of the waste through an approved and licensed waste disposal contractor, in accordance with all local, state, and federal regulations.[1][9] Do not discharge into drains or the environment.[9]
By integrating this expert-level guidance into your laboratory's standard operating procedures, you build a culture of safety that protects your most valuable asset: your research team.
References
SAFETY DATA SHEET. (2018-01-18). Fisher Scientific.
SAFETY DATA SHEET - Fisher Scientific. (2010-11-24). Fisher Scientific.
SAFETY DATA SHEET - TCI Chemicals. (2025-03-28). Tokyo Chemical Industry Co., Ltd.
SAFETY DATA SHEET - Fisher Scientific. (2024-03-31). Fisher Scientific.